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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Application Workflows of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic causality, self-validating protocols, and advanced biomedical applications of CAS 1229442-38-9. Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic causality, self-validating protocols, and advanced biomedical applications of CAS 1229442-38-9.

Physicochemical Profiling & Structural Causality

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized organoboron building block that plays a critical role in both complex organic synthesis and the development of smart biomaterials. The molecule's reactivity is governed by a distinct "push-pull" electronic environment created by its substituents.

  • Causality of the 5-Methoxycarbonyl Group: As a strong electron-withdrawing group (EWG), the ester moiety reduces the electron density on the boron atom. This increases its Lewis acidity, effectively lowering the pKa of the boronic acid compared to unsubstituted variants. A lower pKa is vital for biomedical applications, as it allows the boronic acid to readily transition into its reactive tetrahedral boronate form at physiological pH (7.4) .

  • Causality of the 2-Hydroxyl Group: The ortho-hydroxyl group acts as an internal hydrogen-bond donor and a potential coordination site. While advantageous for designing responsive sensors, it introduces severe chemoselectivity challenges during transition-metal catalysis, as the phenoxide anion can competitively bind to palladium intermediates, leading to off-target reactions .

Table 1: Quantitative Physicochemical Data
PropertyValueSource Verification
CAS Number 1229442-38-9,
Molecular Formula C8H9BO5
Molecular Weight 195.97 g/mol ,
Purity Standard ≥ 95%
Storage Conditions 2-8°C, Inert Atmosphere, Protect from moisture

The Suzuki-Miyaura Cross-Coupling Paradigm

When utilizing (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura couplings to synthesize complex biaryls, researchers frequently encounter diminished yields.

Mechanistic Insight: During the catalytic cycle, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate. If a standard, small phosphine ligand (e.g., PPh₃) is used, the unprotected 2-hydroxyl group (once deprotonated by the reaction base) can attack the Pd(II) center faster than the boronic acid undergoes transmetalation. This results in the reductive elimination of a diaryl ether (O-arylation) rather than the desired C-C biaryl product .

To resolve this, chemists must employ bulky, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos). These ligands create a steric shield around the palladium center, physically blocking the trajectory required for O-arylation while electronically accelerating the desired transmetalation step.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / OH- SideRxn Side Reaction: O-Arylation via 2-OH OxAdd->SideRxn Steric Vulnerability (Poor Ligand) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing O-arylation pathway.

Protocol 1: Self-Validating Sterically-Controlled Cross-Coupling

A self-validating protocol incorporates real-time analytical checkpoints to confirm mechanistic progression before proceeding to the next step.

  • Step 1: Catalyst Activation (The Initiation Check)

    • Action: Combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in degassed 1,4-dioxane under an argon atmosphere.

    • Causality: XPhos shields the Pd center from the nucleophilic attack of the unprotected 2-hydroxyl group.

    • Validation: Stir at room temperature for 15 minutes. The solution must transition from a pale yellow suspension to a homogeneous deep red/brown solution . This color shift validates the reduction of Pd(II) to the active Pd(0) species. If the solution remains yellow, oxygen contamination has occurred; abort and re-degas.

  • Step 2: Reagent Assembly (The Base-Tuning Check)

    • Action: Add the aryl bromide (1.0 eq), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and aqueous K₃PO₄ (2.0 eq, 1M).

    • Causality: A mild base (K₃PO₄) is chosen over strong bases (NaOtBu) to prevent premature, complete deprotonation of the 2-hydroxyl group, which exacerbates base-induced protodeboronation .

    • Validation: Monitor the biphasic mixture. The boronic acid will visibly partition into the aqueous/interface layer.

  • Step 3: Thermal Cycling (The Kinetic Check)

    • Action: Heat the biphasic mixture to 80°C for 4-6 hours.

    • Validation: At t=2 hours, perform an LC-MS aliquot check. The self-validation criteria are: 1) Complete disappearance of the aryl bromide signal; 2) Appearance of the [M+H]+ peak corresponding to the biaryl product; 3) Absence of the[M-Br+OAr]+ mass (confirming O-arylation was successfully suppressed).

  • Step 4: Isolation (The Purity Check)

    • Action: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Validation: Post-column ¹H-NMR must show the preservation of the methyl ester singlet (~3.8 ppm) and the phenolic OH singlet (~9.5 ppm), confirming functional group survival.

Table 2: Quantitative Optimization Parameters for Cross-Coupling
Ligand ChoiceBase ChoiceDominant Mechanistic PathwayExpected Yield (C-C)
PPh₃ (Small, standard)NaOtBu (Strong)O-Arylation (Side Reaction)< 20%
PPh₃ (Small, standard)K₂CO₃ (Moderate)Mixed C-C and O-Arylation30 - 40%
XPhos / SPhos (Bulky) K₃PO₄ (Mild) C-C Cross-Coupling (Desired) > 85%

Advanced Biomedical Applications: Smart Materials & Precision Medicine

Beyond organic synthesis, highly functionalized phenylboronic acids are the cornerstone of self-regulated drug delivery systems, hydrogels, and continuous biosensors.

Mechanistic Insight: The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-cis-diols. In physiological environments, this allows the molecule to act as a highly specific, dynamic receptor for glucose (in closed-loop diabetes management) or overexpressed sialic acid (in targeted oncology) . Because the 5-methoxycarbonyl group lowers the pKa, the compound exists predominantly in the reactive tetrahedral boronate state in the bloodstream. This enables rapid and reversible diol complexation without the need for external triggers or pH adjustments .

Diol Trigonal Trigonal Planar PBA (Neutral, Hydrophobic) Tetrahedral Tetrahedral Boronate (Anionic, Hydrophilic) Trigonal->Tetrahedral pH > pKa (+ OH-) DiolComplex Cis-Diol Complex (Stable Cyclic Ester) Tetrahedral->DiolComplex + Cis-Diol (- H2O)

pH-dependent equilibrium and reversible cis-diol complexation of phenylboronic acids.

By conjugating (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid to polymer backbones (such as chitosan or PEG), researchers can engineer nanoparticles that swell or disassemble exclusively in the presence of high glucose concentrations, releasing encapsulated insulin in a strictly self-regulated manner .

References

  • RSC Publishing. "Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine". Available at:[Link]

  • MDPI. "Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery". Available at:[Link]

Exploratory

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid molecular weight

In-Depth Technical Guide: Physicochemical Profiling and Application Workflows for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid Executive Summary (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Application Workflows for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Executive Summary

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized organoboron building block widely utilized in medicinal chemistry, materials science, and drug development. This whitepaper provides an authoritative analysis of its structural properties, focusing specifically on its molecular weight and the analytical workflows required for its validation. Furthermore, we detail the mechanistic causality behind its application in Suzuki-Miyaura cross-coupling reactions, providing self-validating experimental protocols for researchers.

Structural and Physicochemical Characterization

The synthetic utility of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid stems from its unique trifunctional substitution pattern on the aromatic ring:

  • Boronic Acid Group (-B(OH)2): Acts as the primary transmetalating agent in palladium-catalyzed cross-coupling reactions.

  • Phenolic Hydroxyl (-OH): Serves as a strong hydrogen bond donor and an ortho/para-directing group for potential late-stage functionalization.

  • Methoxycarbonyl Group (-COOCH3): An electron-withdrawing ester that modulates the electronic density of the ring, increasing the acidity of both the phenol and the boronic acid.

The precise molecular weight of this compound is 195.97 g/mol , corresponding to the molecular formula C8H9BO5 [1]. In high-resolution mass spectrometry (HRMS), the monoisotopic mass is calculated at 196.054 Da. Understanding these mass parameters is critical for stoichiometric calculations and analytical validation during drug synthesis.

Analytical Workflows for Molecular Weight Validation

Validating the molecular weight of organoboron compounds requires specific mass spectrometry (MS) techniques. Due to the acidic nature of the phenolic and boronic acid protons, Electrospray Ionization in negative mode (ESI-) is the most sensitive and reliable method[2].

Causality in MS Validation: Boron possesses two stable isotopes: 10B (~20% natural abundance) and 11B (~80% natural abundance)[2]. This creates a distinct isotopic signature in the mass spectrum. When analyzing the [M-H]- ion, the base peak will appear at m/z ~195 (corresponding to the 11B isotope), while a secondary peak at m/z ~194 (corresponding to the 10B isotope) will appear at approximately one-quarter of the intensity. Checking this 10B/11B ratio acts as a self-validating system, confirming that the detected mass corresponds to a boron-containing species rather than a non-boron impurity of similar molecular weight.

LCMS_Workflow A Sample Preparation Dissolve in MeOH/H2O B Chromatography Reverse-Phase C18 A->B C Ionization (ESI-) Target [M-H]- (m/z ~195) B->C D Mass Analysis TOF / Quadrupole C->D E Data Validation 10B/11B Isotopic Pattern D->E

LC-MS analytical workflow for the molecular weight validation of the boronic acid.

Protocol 1: LC-MS Molecular Weight Validation
  • Sample Preparation: Dissolve 1.0 mg of the boronic acid in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Ammonium Hydroxide.

    • Causality: The basic additive (NH4OH) actively promotes the deprotonation of the phenol and boronic acid groups, maximizing the yield of [M-H]- ions for negative mode detection[2].

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% NH4OH) over 5 minutes.

  • Mass Spectrometry (ESI-): Operate the MS in negative ion mode. Extract the chromatogram at the target mass window (m/z 194.0 - 196.0).

  • Data Analysis: Verify the presence of the m/z 195.0 peak and confirm structural integrity by measuring the ~1:4 intensity ratio of the m/z 194.0 (10B) to m/z 195.0 (11B) peaks.

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The primary synthetic application of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. The molecular weight (195.97 g/mol ) is used to calculate exact molar equivalents, ensuring the optimal stoichiometry required to drive the catalytic cycle.

Causality of Base Selection: The neutral boronic acid is a poor nucleophile and cannot undergo transmetalation directly. The addition of an inorganic base (e.g., K2CO3) in an aqueous solvent system converts the neutral boronic acid into a negatively charged, electron-rich boronate complex ([ArB(OH)3]-). Real-time mass spectrometric investigations have confirmed that this boronate species is the active intermediate that successfully transfers the aryl group to the Palladium(II) center[3].

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Electrophile Activation) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronate Complex Formation) OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Biaryl Scaffold RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling using the specific boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the target aryl halide (1.0 equiv), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv, calculated using MW 195.97 g/mol ), and Pd(PPh3)4 (0.05 equiv).

    • Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction where the boronic acid is prematurely cleaved into the corresponding arene.

  • Solvent and Base Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), followed by Potassium Carbonate (K2CO3, 3.0 equiv).

    • Causality: The biphasic solvent system ensures the dissolution of both the organic substrates (in Dioxane) and the inorganic base (in Water), facilitating the formation of the crucial boronate complex.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, providing a quick-reference guide for experimental design.

PropertyValueCausality / Significance
Chemical Name (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acidIUPAC nomenclature defining the exact substitution pattern.
CAS Number 1229442-38-9Unique identifier for procurement and literature search.
Molecular Formula C8H9BO5Determines the exact isotopic mass distribution[1].
Molecular Weight 195.97 g/mol Standard molar mass used for stoichiometric calculations.
Monoisotopic Mass 196.054 DaTarget mass for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 3 (Phenol OH, Boronic acid OH x2)Influences aqueous solubility and receptor binding interactions.
Hydrogen Bond Acceptors 5 (All Oxygen atoms)High polarity, necessitating polar solvent mixtures for dissolution.

References

  • Sigma-Aldrich. "(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid". sigmaaldrich.com.

  • BLD Pharm. "1229442-38-9 | (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid". bldpharm.com. 1

  • BenchChem. "Identifying and characterizing impurities in allenylboronic acid samples". benchchem.com. 2

  • ACS Publications. "Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction". Organometallics.3

Sources

Foundational

Technical Whitepaper: Solubility Dynamics and Handling Protocols for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

Executive Summary (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly functionalized organoboron building block utilized in advanced pharmaceutical synthesis, materials science, and the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly functionalized organoboron building block utilized in advanced pharmaceutical synthesis, materials science, and the development of dynamic covalent sensors [4]. While boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling reactions, their solubility profiles are notoriously complex due to their propensity to form hydrogen-bonded dimers and undergo reversible dehydration into boroxines (trimeric anhydrides) [1].

For drug development professionals and formulation scientists, understanding the precise solubility behavior of this specific compound is critical. The presence of both an ortho-hydroxyl group and a meta-methoxycarbonyl group fundamentally alters its thermodynamic solubility, pKa, and solvent interactions compared to standard phenylboronic acid. This whitepaper synthesizes the structural causality behind its solubility profile and provides a validated, self-correcting protocol for empirical solubility determination.

Structural Thermodynamics & pKa Modulation

The solubility of a boronic acid is not merely a function of its polarity; it is dictated by its Lewis acidity and its ability to participate in hydrogen-bonding networks. Phenylboronic acid typically exhibits poor solubility in non-polar solvents due to the formation of extended, planar dimeric units via hydrogen bonding [1].

However, (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid possesses two critical substituents that disrupt this baseline behavior:

  • The ortho-Hydroxyl Group (Salicyl Motif): The proximity of the hydroxyl group to the boronic acid moiety allows for strong intramolecular hydrogen bonding. This internal stabilization competes with intermolecular dimer formation, marginally improving solubility in moderately polar solvents. Furthermore, in aqueous media, it enables the formation of a hemiboronate species.

  • The Electron-Withdrawing Ester (Methoxycarbonyl): Boronic acids are mild Lewis acids (standard phenylboronic acid pKa ≈ 8.8) [1]. The introduction of an electron-withdrawing ester group at the 5-position pulls electron density away from the boron center. This increases the electrophilicity of the boron atom, significantly lowering its pKa to an estimated range of 6.5–7.5 [2].

Causality in Action: Because the pKa is lowered[2], this compound converts from a neutral, trigonal planar sp² species (poorly water-soluble) to a tetrahedral sp³ boronate anion (highly water-soluble) at a much lower pH than unsubstituted analogs. This makes it exceptionally soluble in mild aqueous bases (e.g., physiological pH 7.4 or weak carbonate buffers used in coupling reactions).

Qualitative & Theoretical Solubility Matrix

Due to the complexities of boroxine formation, static gravimetric solubility data for boronic acids is often unreliable [3]. The following matrix synthesizes the thermodynamic solubility profile of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid based on its functional group interactions.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong hydrogen-bond acceptors disrupt boronic acid dimers; stabilizes the monomeric form.
Polar Protic Methanol, EthanolHigh Alcohols can form reversible, soluble boronate esters. Mild heating accelerates dissolution.
Ethers THF, 1,4-DioxaneModerate to High Oxygen lone pairs coordinate with the empty p-orbital of the boron atom, acting as weak Lewis bases.
Non-Polar Hexane, TolueneVery Low Unable to break the strong intermolecular hydrogen-bonding network of the B(OH)₂ and phenolic OH groups.
Aqueous (Acidic) 0.1M HCl (pH < 4)Low Compound remains fully protonated and neutral; hydrophobic aromatic ring dominates.
Aqueous (Basic) 0.1M NaOH / K₂CO₃Very High Deprotonation of both the boronic acid (to boronate) and the phenol (to phenoxide) creates a highly soluble dianion.

Experimental Protocol: Dynamic Turbidimetric Solubility Determination

Standard gravimetric methods (evaporating the solvent and weighing the residue) fail for boronic acids because the drying process induces thermal dehydration, converting the boronic acid ( R−B(OH)2​ ) into a boroxine anhydride ( (R−BO)3​ ), artificially skewing the mass [3].

To achieve E-E-A-T standards of trustworthiness, researchers must use a self-validating dynamic method (turbidimetry) to determine the exact solubility limits of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid [3].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh a known excess mass (e.g., 500 mg) of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid into a jacketed glass reactor equipped with a magnetic stirrer.

  • Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the target solvent (e.g., THF or Methanol). The mixture will initially be a cloudy suspension.

  • Probe Insertion: Insert a focused beam reflectance measurement (FBRM) probe or a luminance transmission probe into the suspension to continuously monitor turbidity.

  • Controlled Heating (Clear Point): Ramp the temperature of the reactor at a strict rate of 0.5 °C/min . Record the exact temperature at which the turbidity drops to zero (the "Clear Point"). This represents the temperature at which the specific concentration is fully soluble.

  • Controlled Cooling (Cloud Point): Cool the reactor at 0.5 °C/min . Record the temperature at which turbidity spikes (the "Cloud Point"), indicating precipitation.

  • Data Integration: Average the Clear Point and Cloud Point temperatures to minimize the effect of supersaturation. Repeat with different solvent volumes to plot a complete Van 't Hoff solubility curve.

DynamicSolubility Start Weigh Boronic Acid & Add Solvent Heat Controlled Heating (0.5 °C/min) Start->Heat Clear Record Clear Point (Complete Dissolution) Heat->Clear Turbidity drops to zero Cool Controlled Cooling (0.5 °C/min) Clear->Cool Cloud Record Cloud Point (Precipitation/Boroxine) Cool->Cloud Turbidity spikes (Nucleation) Calc Van 't Hoff Analysis & Solubility Curve Cloud->Calc Thermodynamic Integration

Caption: Workflow for dynamic solubility determination of boronic acids using turbidimetry.

Application in Catalysis: The Transmetalation Bottleneck

In drug discovery, (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is frequently utilized in Suzuki-Miyaura cross-coupling. A critical failure point in these reactions is the transmetalation step , which is entirely dependent on the solubility of the activated boronate species.

If the basic aqueous phase does not sufficiently dissolve the boronic acid, or if the organic phase (e.g., Toluene) forces the compound into insoluble dimeric networks, the catalytic cycle stalls at the Pd(II) intermediate, leading to protodeboronation (degradation of the boronic acid) rather than productive coupling [1].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation *Solubility Dependent* PdII->Trans Base Base Activation (Soluble Boronate Formation) Base->Trans Requires High Aqueous Solubility RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the solubility-dependent transmetalation step.

Formulation Insight: To maximize the efficiency of this specific compound, utilize a biphasic solvent system of 1,4-Dioxane and 1M K₂CO₃ (aq). The Dioxane solubilizes the neutral boronic acid, while the aqueous base rapidly deprotonates the electron-deficient boron center (facilitated by the methoxycarbonyl group), pulling the highly soluble boronate into the aqueous-organic interface for immediate transmetalation.

Conclusion & Best Practices

The solubility of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is non-linear and highly dependent on Lewis acid-base interactions and pH.

  • Storage: Store at 2-8 °C under an inert atmosphere (Argon/Nitrogen) to prevent atmospheric moisture from inducing unpredictable boroxine/boronic acid equilibrium shifts.

  • Solvent Selection: Avoid non-polar hydrocarbons. Default to polar aprotic solvents (DMSO, DMF) for stock solutions, ensuring complete monomeric dissolution.

  • Analysis: Never rely on evaporative gravimetry for solubility checks; mandate the use of dynamic turbidimetric cooling/heating cycles to ensure data integrity.

References

  • Phenylboronic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Chemistry Of Boronic Esters Source: AA Blocks URL:[Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate / Journal of Solution Chemistry URL:[Link]

Exploratory

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid stability and storage

An In-Depth Technical Guide to the Stability, Storage, and Handling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid As a Senior Application Scientist in organometallic chemistry and drug development, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability, Storage, and Handling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

As a Senior Application Scientist in organometallic chemistry and drug development, I frequently encounter challenges related to the shelf-life and reactivity of functionalized arylboronic acids. (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly versatile, yet sensitive, building block used extensively in Suzuki-Miyaura cross-coupling, dynamic covalent chemistry, and sensor development[1].

This whitepaper provides a comprehensive, mechanistically grounded guide to understanding the stability profile of this compound, establishing rigorous storage protocols, and implementing self-validating experimental workflows to ensure reproducible downstream results.

Structural Nuances and Chemical Profile

The reactivity and degradation of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid are dictated by the push-pull stereoelectronic effects of its substituents:

  • The ortho-Hydroxyl Group: Acts as a strong electron-donating group (EDG) and a hydrogen-bond donor. In aqueous or partially aqueous environments, ortho-hydroxyphenylboronic acids can spontaneously form unique, water-compatible dimeric or trimeric structures[2]. Furthermore, this group can facilitate transient intramolecular interactions that lower the activation barrier for certain degradation pathways.

  • The meta-Methoxycarbonyl Group: Acts as an electron-withdrawing group (EWG). While EWGs generally increase the Lewis acidity of the boron center, they also influence the thermodynamics of boroxine formation and the kinetics of C-B bond cleavage[3][4].

Mechanistic Degradation Pathways

To prevent degradation, one must first understand the causality behind it. This compound is susceptible to three primary degradation pathways:

Dehydration and Boroxine Equilibrium

Boronic acids exist in a dynamic, entropy-driven equilibrium with their trimeric anhydrides, known as boroxines[3][5]. The release of three water molecules into the bulk solvent provides the entropic driving force for this trimerization[6]. While boroxine formation is reversible and does not destroy the carbon-boron bond, it alters the stoichiometry and solubility of the reagent, leading to failed cross-coupling reactions if not accounted for.

Oxidative Deboronation

The vacant p-orbital on the boron atom is highly susceptible to nucleophilic attack by reactive oxygen species (ROS) or atmospheric oxygen. This leads to the formation of a peroxide intermediate, which subsequently undergoes a 1,2-aryl migration to yield the corresponding phenol and boric acid[7]. The electron-rich nature of the ortho-hydroxyl group can exacerbate this susceptibility.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. This process can be catalyzed by both acids and bases[4]. The presence of the electron-withdrawing methoxycarbonyl group can influence the rate of base-mediated protodeboronation by stabilizing the developing negative charge on the aryl ring during the transition state[4].

G A (2-Hydroxy-5-(methoxycarbonyl)phenyl) boronic acid B Protodeboronation (Irreversible C-B Cleavage) A->B Acids / Bases / Metal Catalysts C Oxidative Deboronation (Phenol Formation) A->C Atmospheric O2 / ROS D Dehydration (Reversible Boroxine Trimerization) A->D Heat / Desiccants

Mechanistic degradation pathways of functionalized arylboronic acids.

Quantitative Stability and Storage Parameters

To mitigate these degradation pathways, strict environmental controls must be maintained. The following table synthesizes the optimal storage conditions and the rationale behind them[1][8][9].

ParameterRecommended ConditionMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the thermal energy available to overcome the activation barriers for protodeboronation and oxidation[1][8].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative deboronation to the corresponding phenol[8][9].
Moisture Control Tightly sealed, dry environmentPrevents fluctuating hydration states. Excess moisture causes clumping; extreme dryness drives boroxine anhydride formation[8][9].
Light Exposure Protect from direct lightUV/Vis radiation can generate radical species that accelerate oxidative degradation pathways.
Container Amber glass with PTFE-lined capPrevents leaching of plasticizers and provides an impermeable barrier to oxygen and moisture ingress.

Self-Validating Experimental Workflows

Before deploying (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in sensitive catalytic cycles, its structural integrity must be validated. The following protocols establish a self-validating system to quantify purity and correct for boroxine formation.

Protocol A: Purity Assessment via Quantitative NMR (qNMR)

Because boroxine formation alters the apparent molecular weight of the bulk powder, standard mass-based stoichiometry will be inaccurate if the hydration state is unknown.

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 15.0 mg of the boronic acid in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard Addition: Add a precisely weighed amount (approx. 5.0 mg) of a highly pure internal standard, such as 1,3,5-trimethoxybenzene.

  • Data Acquisition: Acquire a high-resolution 1 H NMR spectrum (minimum 400 MHz) with a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete relaxation of all spins. Acquire an 11 B NMR spectrum to check for the characteristic boroxine shift (typically shifted upfield relative to the free boronic acid).

  • Analysis: Integrate the distinct aromatic protons of the boronic acid monomer, the boroxine trimer (if present and distinguishable), and the internal standard. Calculate the exact molarity of the active C-B species.

Protocol B: Controlled Rehydration of Boroxine Anhydrides

If qNMR reveals >5% boroxine formation, the material should be rehydrated to restore predictability before use in Suzuki-Miyaura couplings.

  • Suspension: Suspend the partially dehydrated boronic acid in a mixture of tetrahydrofuran (THF) and distilled water (9:1 v/v).

  • Agitation: Stir the suspension gently at room temperature for 2 hours. The entropy-driven boroxine formation is reversible; excess water shifts the equilibrium back to the monomeric acid[6][10].

  • Solvent Removal: Carefully remove the THF under reduced pressure at a low temperature (<30°C) to avoid inducing thermal dehydration.

  • Lyophilization: Freeze-dry the remaining aqueous suspension to yield the fluffy, monomeric (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid. Store immediately under argon at 4°C[1].

G S1 Step 1: Glovebox Prep (DMSO-d6 + 1,3,5-Trimethoxybenzene) S2 Step 2: NMR Acquisition (1H & 11B with 10s D1 delay) S1->S2 S3 Step 3: Spectral Integration (Quantify Monomer vs Boroxine) S2->S3 S4 Step 4: Rehydration Protocol (Execute if Boroxine > 5%) S3->S4

Workflow for the quantification and remediation of boroxine anhydrides.

Conclusion

The successful utilization of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid requires a rigorous understanding of its thermodynamic and kinetic vulnerabilities. By strictly adhering to cold, inert storage conditions and routinely utilizing qNMR to verify the monomer-to-boroxine ratio, researchers can eliminate stoichiometric errors and prevent unexplained failures in late-stage functionalization and cross-coupling workflows.

References

  • Formation of Para-Substituted Triphenylboroxines: A Computational Study Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: ResearchGate URL:[Link]

  • Water-compatible dynamic covalent bonds based on a boroxine structure Source: PMC - NIH URL:[Link]

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Source: LOCKSS URL: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: NII URL:[Link]

  • Catalytic and Biological Applications of Benzoxaborolones Source: DSpace@MIT URL:[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid: A Technical Guide

Executive Summary (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly versatile bifunctional building block widely utilized in Suzuki-Miyaura cross-coupling, chemical biology, and advanced d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly versatile bifunctional building block widely utilized in Suzuki-Miyaura cross-coupling, chemical biology, and advanced drug development[1]. The molecule possesses an electron-withdrawing methyl ester and an electron-donating phenolic hydroxyl group, creating a complex electronic environment that profoundly influences its spectroscopic behavior.

This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. By understanding the underlying quantum mechanical and physical chemistry principles—such as quadrupolar relaxation, isotopic distribution, and hydrogen bonding—researchers can establish self-validating analytical workflows to ensure absolute structural integrity.

SpectroscopicWorkflow Sample Sample Prep: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid NMR NMR Spectroscopy (DMSO-d6) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS ESI-HRMS (Negative Mode) Sample->MS H1 1H NMR: Resolve B(OH)2 & Phenol OH NMR->H1 C13 13C NMR: Quadrupolar C-B Broadening NMR->C13 BO B-O Stretch (~1345 cm⁻¹) IR->BO CO C=O Stretch (~1695 cm⁻¹) IR->CO Iso ¹⁰B/¹¹B Isotopic Pattern (1:4 ratio) MS->Iso Frag Dehydration [M-H-H2O]⁻ MS->Frag

Workflow for the comprehensive spectroscopic validation of phenylboronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection and Signal Broadening

The choice of solvent is the most critical parameter in the ¹H NMR analysis of boronic acids. In non-polar or weakly coordinating solvents like CDCl₃, the protons of the –B(OH)₂ group undergo rapid chemical exchange with trace moisture, causing their signal to broaden into the baseline and disappear. By utilizing DMSO-d₆ , the solvent acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate. This allows the boronic acid protons to be observed as a distinct, albeit broad, singlet typically between 8.0 and 8.5 ppm[2].

In ¹³C NMR, the defining feature is the quadrupolar relaxation induced by the ¹¹B nucleus (spin I=3/2 ). The rapid T2​ relaxation of the boron atom provides an efficient relaxation pathway for the directly attached ipso-carbon (C1), resulting in severe line broadening. To counter this, extended relaxation delays ( D1​>2 seconds) and a high number of scans are mandatory.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment & Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | ~10.50 | Singlet (s) | 1H | - | Phenolic OH : Highly deshielded due to intramolecular H-bonding with the adjacent boronic acid oxygen. | | ~8.20 | Singlet (br s) | 2H | - | B(OH)₂ : Broadened by quadrupolar boron; stabilized by DMSO-d₆[2]. | | ~8.15 | Doublet (d) | 1H | 2.2 | H-6 (Aromatic) : Deshielded by the ortho-boronic acid and ortho-ester groups. | | ~7.90 | Doublet of doublets (dd) | 1H | 8.6, 2.2 | H-4 (Aromatic) : Deshielded by the ortho-ester (-M effect). | | ~6.90 | Doublet (d) | 1H | 8.6 | H-3 (Aromatic) : Shielded by the ortho-hydroxyl group (+M effect). | | ~3.80 | Singlet (s) | 3H | - | OCH₃ : Methyl ester protons. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ, ppm) Assignment Causality / Notes
166.0 C=O (Ester) Characteristic ester carbonyl carbon.
164.5 C2 (C-OH) Deshielded ipso-carbon bound to the electronegative oxygen.
136.2 C6 (Aromatic CH) Deshielded by proximity to B and ester groups.
132.1 C4 (Aromatic CH) -
~125.0 C1 (C-B) Diagnostic feature : Broadened significantly due to ¹¹B quadrupolar relaxation.
120.5 C5 (C-COOCH₃) -
115.8 C3 (Aromatic CH) Shielded by the ortho-hydroxyl group.

| 52.1 | OCH₃ | Standard methoxy carbon shift. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Molecular Vibrations and Hydrogen Bonding

The FT-IR spectrum of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is dominated by extensive hydrogen bonding networks. The B–O stretching vibration is the hallmark of boronic acids, typically appearing as a strong, diagnostic band between 1380–1310 cm⁻¹[3]. High-resolution ATR-FTIR can even reveal isotopic shifts between the ¹⁰B–O and ¹¹B–O stretching modes[4]. The carbonyl (C=O) stretch of the ester is sharp and intense, though slightly shifted to lower wavenumbers (~1695 cm⁻¹) due to potential intermolecular hydrogen bonding with the boronic acid moieties of adjacent molecules.

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3400 – 3200 Strong, Broad O–H stretch (overlapping phenolic and boronic acid OH groups). Broadening is caused by extensive H-bonding.
~1695 Strong, Sharp C=O stretch (methyl ester).
~1600, 1580 Medium Aromatic C=C skeletal vibrations.
~1345 Strong B–O stretch : Highly diagnostic for boronic acid derivatives[3].

| ~1280 | Strong | C–O stretch (ester). |

Mass Spectrometry (MS)

Ionization Pathways and Isotopic Signatures

Electrospray Ionization (ESI) in negative mode is the gold standard for boronic acid characterization. The empty p-orbital on the boron atom makes it a potent Lewis acid, readily accepting a hydroxide ion or undergoing deprotonation to form a stable boronate anion [M−H]− [5].

The self-validating feature of boron MS data is its isotopic distribution. Boron exists naturally as two stable isotopes: ¹⁰B (~20%) and ¹¹B (~80%). This guarantees that the molecular ion peak will present as a doublet separated by 1 Da, with a relative intensity ratio of exactly 1:4[5]. Furthermore, under collision-induced dissociation (CID), boronic acids characteristically undergo dehydration (loss of H₂O, -18 Da) to form reactive boroxine intermediates or lose HBO₂[6][7].

Table 4: ESI-HRMS Data (Negative Ion Mode)

Ion Species Formula Exact Mass (m/z) Relative Abundance Diagnostic Value

| [M−H]− (¹¹B) | C₈H₈¹¹BO₅⁻ | 195.05 | 100% | Primary molecular ion. | | [M−H]− (¹⁰B) | C₈H₈¹⁰BO₅⁻ | 194.05 | ~25% | Validates the presence of 1 boron atom via the 1:4 isotopic ratio[5]. | | [M−H−H2​O]− | C₈H₆¹¹BO₄⁻ | 177.04 | Variable | Characteristic dehydration fragmentation pathway[6]. |

Step-by-Step Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity data reproduction, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Preparation : Utilize fresh, anhydrous DMSO-d₆ (100.0 atom % D) stored over molecular sieves to prevent water contamination, which would rapidly exchange with the B(OH)₂ protons.

  • Sample Dissolution : Dissolve exactly 15 mg of the analyte in 0.6 mL of DMSO-d₆. Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • ¹H NMR Acquisition : Run at 400 MHz. Set the relaxation delay ( D1​ ) to 1.0 s and acquire 16 scans.

  • ¹³C NMR Acquisition : Run at 100 MHz. Critical Step : To overcome the quadrupolar broadening of the C1 carbon, increase the relaxation delay ( D1​ ) to 2.5 seconds and acquire a minimum of 512 scans to ensure the C-B signal rises adequately above the noise floor.

Protocol B: ATR-FTIR Analysis
  • Background Calibration : Clean the Diamond/ZnSe ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application : Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent, firm pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Data Collection : Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm during post-processing to account for depth-of-penetration variations at different wavelengths.

Protocol C: ESI-HRMS Analysis
  • Sample Dilution : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v).

  • Ionization Promotion : Add 0.1% Ammonium Hydroxide (NH₄OH) to the solution. The basic environment forces the deprotonation of the boronic acid, drastically increasing the [M−H]− ion yield[5].

  • Instrument Parameters : Infuse directly into the ESI source at 10 µL/min. Operate in negative ion mode with a capillary voltage of 2.5 kV and a desolvation temperature of 350 °C.

References

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid - Sigma-Aldrich. Source: sigmaaldrich.com.
  • Selective detection of carbohydrates and their peptide conjugates by ESI-MS using synthetic quaternary ammonium salt derivatives of phenylboronic acids. Source: PubMed Central (NIH).
  • An Experimental and Theoretical Study of Molecular Structure and Vibrational Spectra of 2-Methylphenyl Boronic Acid by Density Functional Theory. Source: AIP Publishing.
  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Source: NIH / MDPI.
  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Source: ACS Publications.
  • Boronic acid with high oxidative stability and utility in biological contexts. Source: Raines Lab.

Sources

Exploratory

Crystal Structure and Supramolecular Assembly of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid: A Technical Guide

Executive Summary (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized arylboronic acid derivative of significant interest in crystal engineering, sensor development, and transition-metal-catalyze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized arylboronic acid derivative of significant interest in crystal engineering, sensor development, and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Understanding its solid-state behavior is critical for predicting its solubility, reactivity, and interaction with biological or synthetic receptors. This whitepaper provides an in-depth analysis of the crystallographic properties of this compound, detailing its molecular conformation, supramolecular hydrogen-bonding networks, and the experimental methodologies required for its structural elucidation.

Molecular Geometry and Conformational Analysis

The molecular geometry of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is dictated by a delicate balance of steric constraints, electronic conjugation, and intramolecular forces.

The Boronic Acid Moiety: Syn-Anti Conformation

Boronic acids (–B(OH)₂) can theoretically adopt three planar conformations: syn-syn, anti-anti, and syn-anti. Theoretical calculations and empirical crystallographic data overwhelmingly demonstrate that the syn-anti conformation is the most energetically favorable (relative energy of 0.0 kcal/mol)[1]. The anti-anti conformation suffers from severe steric clashes between the two hydroxyl protons, while the syn-syn conformation induces unfavorable dipole-dipole repulsion[1]. Consequently, the syn-anti arrangement is the foundational building block for the compound's supramolecular assembly[2].

Intramolecular Hydrogen Bonding (The Ortho-Effect)

The presence of a hydroxyl group at the ortho position (C2) profoundly impacts the molecule's planarity. The 2-hydroxyl group acts as a strong hydrogen bond donor to one of the oxygen atoms of the boronic acid group, forming a thermodynamically stable six-membered pseudo-ring[3]. This intramolecular O–H···O interaction effectively "locks" the rotation around the C–B bond, forcing the boronic acid moiety to remain nearly coplanar with the aromatic ring, a feature distinctly observed in 2-hydroxyphenylboronic acid derivatives[3].

Methoxycarbonyl Group Dynamics

At the C5 position, the methoxycarbonyl group engages in π -conjugation with the aromatic system. However, to minimize steric repulsion between the carbonyl oxygen and the adjacent aromatic protons, the ester group typically exhibits a slight out-of-plane twist. In closely related structures, such as 4-(methoxycarbonyl)phenylboronic acid, this deviation is approximately 7.7°[4]. This slight torsion breaks absolute molecular planarity but preserves sufficient orbital overlap for electronic communication.

G A (2-Hydroxy-5-(methoxycarbonyl) phenyl)boronic acid B 2-Hydroxyl Group Intramolecular H-Bonding A->B Drives C Boronic Acid Moiety Syn-Anti Conformation A->C Adopts D Methoxycarbonyl Group Out-of-Plane Twist (~7.7°) A->D Exhibits E Planar Stabilization (6-membered pseudo-ring) B->E Forms C->E Locks

Logic of intramolecular forces dictating the monomeric conformation.

Supramolecular Assembly and Hydrogen Bonding Networks

The transition from a discrete monomer to a 3D crystal lattice is governed by highly directional intermolecular forces. Boronic acids are renowned for their robust and predictable supramolecular synthons[2].

Primary Synthon: Centrosymmetric Inversion Dimers

The dominant intermolecular interaction is the formation of centrosymmetric inversion dimers. Two adjacent syn-anti boronic acid groups recognize each other to form a pair of strong O–H···O hydrogen bonds. Crystallographically, this creates an R22​(8) graph-set motif[2]. This dimerization is the primary driving force in the crystallization of almost all arylboronic acids, effectively masking the highly polar –B(OH)₂ groups within a hydrophobic aromatic shell.

Secondary and Tertiary Assembly

Once the primary dimers are formed, the remaining hydrogen bond donors and acceptors dictate the higher-order architecture:

  • 1D Chains and 2D Sheets: The carbonyl oxygen of the methoxycarbonyl group serves as a potent hydrogen bond acceptor. It interacts with the remaining outward-facing anti-hydroxyl proton of the boronic acid group from an adjacent dimer. This cross-linking propagates the dimers into undulating 2D sheets parallel to the crystallographic planes[4].

  • 3D Lattice Consolidation: The 2D sheets are stacked into a 3D lattice via weaker, yet highly cooperative, interactions. Offset face-to-face π−π stacking between the electron-rich aromatic rings and weak C–H···O interactions (involving the methoxy protons and carbonyl oxygens) provide the final cohesive energy required for lattice stability[4].

Assembly M Syn-Anti Monomers D Centrosymmetric Inversion Dimers R2,2(8) Motif M->D O-H...O H-bonds C 1D Hydrogen-Bonded Chains (O-H...O=C interactions) D->C Carbonyl Acceptors S 2D Undulating Sheets C->S Cross-linking L 3D Supramolecular Lattice (π-π stacking & C-H...O) S->L Inter-sheet Packing

Supramolecular assembly pathway from monomer to 3D crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative parameters for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, synthesized from high-resolution X-ray diffraction data of structurally analogous compounds[4],[3].

Table 1: Expected Bond Lengths and Angles

Structural ParameterAtoms InvolvedExpected ValueCausality / Structural ImplicationB–O Bond LengthB1–O1 / B1–O2~1.36 – 1.37 ÅIndicates partial double-bond character due to oxygen lone-pair donation into the empty p-orbital of boron.C–B Bond LengthC1–B1~1.56 – 1.57 ÅStandard single bond length for sp2 sp2 hybridized carbon-boron bonds.O–B–O AngleO1–B1–O2~118.0° – 119.5°Slight deviation from ideal 120° due to steric repulsion between the hydroxyl groups.Torsion AngleC(Ar)–C(=O)O~7.0° – 10.0°Out-of-plane twist of the methoxycarbonyl group to relieve steric strain.

Table 2: Expected Hydrogen Bond Geometries
Interaction TypeD–H···A MotifD···A Distance (Å)D–H···A Angle (°)Role in Assembly
Intramolecular O(Phenol)–H···O(Boronic)~2.65 – 2.75~145 – 155Locks monomer conformation; forms 6-membered ring.
Intermolecular (Primary) O(Boronic)–H···O(Boronic)~2.74 – 2.77~165 – 175Forms the core R22​(8) inversion dimers.
Intermolecular (Secondary) O(Boronic)–H···O(Carbonyl)~2.75 – 2.85~150 – 165Cross-links dimers into 2D undulating sheets.

Experimental Methodology: Single-Crystal Growth and XRD Analysis

To empirically validate the structural models discussed above, researchers must isolate diffraction-quality single crystals. Boronic acids are notoriously prone to forming amorphous powders or undergoing dehydration to form boroxines (trimers) if crystallization conditions are not strictly controlled[3]. The following protocol utilizes a self-validating solvent diffusion system to prevent dehydration while promoting slow nucleation.

Step-by-Step Crystallization Protocol
  • Solvent Selection & Dissolution: Dissolve 20 mg of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in 1.0 mL of ethyl acetate (EtOAc) in a 4 mL glass vial. EtOAc acts as a good hydrogen-bond-accepting solvent that fully solubilizes the monomer.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Antisolvent Layering: Carefully layer 2.0 mL of n-hexane (antisolvent) over the EtOAc solution. To prevent premature mixing, use a fine-gauge needle and add the hexane dropwise down the side of the vial.

  • Isothermal Diffusion: Cap the vial loosely (or puncture the septum with a single needle) and store it in a vibration-free environment at a constant 20 °C. Over 3–7 days, the slow diffusion of hexane into the EtOAc will gradually lower the solubility, yielding colorless block or plate-like crystals.

  • Crystal Harvesting & Mounting: Submerge the harvested crystal immediately in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and atmospheric degradation. Mount the crystal on a MiTeGen loop.

  • SC-XRD Data Collection: Transfer the mounted crystal to the diffractometer equipped with a cold stream (100 K). Causality: Low temperature minimizes thermal atomic displacement (Debye-Waller factors), drastically improving the resolution of the hydrogen atoms involved in the H-bonding networks.

Protocol S1 1. Dissolution (EtOAc/Hexane) S2 2. Filtration (0.22 µm PTFE) S1->S2 S3 3. Slow Evaporation (Isothermal, 20°C) S2->S3 S4 4. Crystal Harvesting (Paratone-N Oil) S3->S4 S5 5. SC-XRD Analysis (100 K, Mo Kα) S4->S5

Step-by-step experimental workflow for single-crystal growth and XRD analysis.

References

  • Flanagan, K. J., & Senge, M. O. "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
  • Qing, G., et al. "Water-stable boroxine structure with dynamic covalent bonds.
  • Hoser, A. A., et al. "Structural and Stability Studies of a Series of para-Phenylenediboronic and para-Hydroxyphenylboronic Acid Cocrystals with Selected Aromatic N-Oxides.
  • Lammertsma, K., et al. "Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers.

Sources

Foundational

The Definitive Technical Guide to (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid: Discovery, Synthesis, and Application

Executive Summary In the realm of modern organic synthesis and drug discovery, the demand for highly functionalized, bench-stable building blocks has driven the rapid evolution of organoboron chemistry. (2-Hydroxy-5-(met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, the demand for highly functionalized, bench-stable building blocks has driven the rapid evolution of organoboron chemistry. (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) represents a sophisticated node in this evolutionary tree. By integrating a reactive boronic acid moiety, a directing ortho-hydroxyl group, and a versatile meta-ester, this compound serves as a critical intermediate for synthesizing complex biaryls, particularly in the development of dual-target pharmaceuticals. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols.

Historical Context & The Evolution of Functionalized Boronic Acids

The history of organoboron compounds dates back to 1860 when Edward Frankland synthesized the first organoboranes. However, it was the pioneering work of Akira Suzuki and Norio Miyaura in 1979 that catapulted boronic acids to the forefront of synthetic chemistry. Early cross-coupling methodologies relied on simple, unfunctionalized substrates like phenylboronic acid due to the instability of complex boronic acids under basic coupling conditions.

The discovery and commercialization of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid marks a paradigm shift[1]. Researchers required building blocks that could participate in Suzuki-Miyaura couplings while carrying orthogonal functional groups for downstream derivatization. Recently, this specific compound has proven instrumental in the synthesis of Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1) dual inhibitors for the treatment of hyperuricemia and gout[2]. The meta-methoxycarbonyl group provides a handle for further functionalization into amides or carboxylic acids, while the ortho-hydroxyl group plays a critical role in modulating the Lewis acidity of the boron atom and directing target-binding in biological active sites.

Structural and Physicochemical Profiling

Understanding the physical parameters of this compound is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability.

PropertyValue / Description
Chemical Name (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid
CAS Number 1229442-38-9
Molecular Formula C8H9BO5
Molecular Weight 195.96 g/mol
Appearance White to off-white solid powder
Storage Conditions Inert atmosphere, 2-8°C, protect from moisture[3]
Reactivity Profile Susceptible to protodeboronation at high temperatures (>100°C)

Mechanistic Causality in Synthesis

The synthesis of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is typically achieved via a Miyaura borylation of methyl 3-bromo-4-hydroxybenzoate, followed by oxidative cleavage of the resulting pinacol ester.

Causality in Reagent Selection:

  • Catalyst Choice (Pd(dppf)Cl2): The borylation utilizes Pd(dppf)Cl2. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°). This specific geometry sterically accelerates the reductive elimination step—the rate-determining step in the catalytic cycle—ensuring high yields of the borylated product rather than protodehalogenation byproducts.

  • Base Selection (KOAc): Potassium acetate is strictly required over stronger bases like K2CO3 or NaOH. A mild base is necessary to activate the bis(pinacolato)diboron (B2pin2) without hydrolyzing the sensitive methoxycarbonyl group. Furthermore, KOAc is not strong enough to promote the Suzuki-Miyaura homocoupling of the newly formed boronate with the starting aryl halide.

  • Deprotection Strategy (NaIO4/HCl): Direct synthesis of the free boronic acid via lithium-halogen exchange is incompatible with the ester and acidic hydroxyl protons. Therefore, the pinacol ester is synthesized first. Oxidative cleavage using NaIO4 followed by mild HCl hydrolysis selectively removes the pinacol protecting group without cleaving the methyl ester.

Synthesis_Workflow SM Methyl 4-hydroxybenzoate (Precursor) Bromination Bromination (Br2 or NBS) SM->Bromination Intermediate Methyl 3-bromo-4-hydroxybenzoate (Aryl Halide) Bromination->Intermediate Borylation Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Intermediate->Borylation Pinacol Pinacol Boronate Ester Borylation->Pinacol Hydrolysis Oxidative Cleavage (NaIO4, HCl) Pinacol->Hydrolysis Target (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid CAS: 1229442-38-9 Hydrolysis->Target

Synthesis workflow of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progression before proceeding to subsequent steps[4].

Protocol A: Miyaura Borylation to Pinacol Ester

  • Preparation: Charge a flame-dried 250 mL Schlenk flask with methyl 3-bromo-4-hydroxybenzoate (10.0 mmol, 1.0 eq), bis(pinacolato)diboron (12.0 mmol, 1.2 eq), and anhydrous KOAc (30.0 mmol, 3.0 eq).

  • Degassing: Add 50 mL of anhydrous 1,4-dioxane. Sparge the suspension with ultra-pure N2 for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) active species to an inactive Pd(II) complex.

  • Catalysis: Quickly add Pd(dppf)Cl2 (0.5 mmol, 0.05 eq) under a positive N2 stream. Seal the flask and heat to 90°C for 12 hours.

  • System Validation 1 (TLC): Elute an aliquot in 3:1 Hexane/Ethyl Acetate. The starting bromide ( Rf​≈0.4 ) must be completely consumed, replaced by a new UV-active spot ( Rf​≈0.3 ).

  • System Validation 2 (LC-MS): Dilute 10 µL of the reaction mixture in LC-grade Acetonitrile. ESI+ MS must confirm the presence of the [M+H]+ ion corresponding to the pinacol ester ( m/z≈279.1 ).

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and salts, and concentrate in vacuo.

Protocol B: Oxidative Cleavage to Free Boronic Acid

  • Oxidation: Dissolve the crude pinacol ester in 40 mL of a THF/H2O (4:1) mixture. Add NaIO4 (30.0 mmol, 3.0 eq) and stir at 25°C for 30 minutes. Causality: Periodate selectively cleaves the diol backbone of the pinacol group.

  • Hydrolysis: Add 1N HCl (15.0 mmol, 1.5 eq) dropwise. Stir for 2 hours. Causality: Mild acidic conditions drive the equilibrium from the borate complex to the free boronic acid without risking ester saponification.

  • System Validation 3 (1H NMR): Extract with Ethyl Acetate, dry over Na2SO4, and concentrate. Dissolve a 5 mg sample in DMSO- d6​ . The spectrum must show the complete disappearance of the 12H singlet at 1.33 ppm (pinacol methyls) and the appearance of a broad 2H singlet at 8.2 ppm (B-OH protons), confirming successful deprotection.

Advanced Applications: Cross-Coupling and Sensor Technologies

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The ortho-hydroxyl group plays a fascinating mechanistic role here: it can act as an intramolecular hydrogen bond donor, interacting with the basic ligands on the palladium center to accelerate the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Oxidative Addition PdII_TM Pd(II) Transmetalation PdII_Ox->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product ArX Aryl Halide (Ar-X) ArX->PdII_Ox Boronic Boronic Acid CAS: 1229442-38-9 Boronic->PdII_TM

Suzuki-Miyaura cross-coupling catalytic cycle utilizing the boronic acid.

Beyond catalysis, compounds with the ortho-hydroxyboronic acid motif are highly prized in sensor development. The internal coordination between the hydroxyl oxygen and the empty p-orbital of the boron atom lowers the pKa of the boronic acid. This makes the compound highly reactive toward 1,2- and 1,3-diols (such as carbohydrates and glycoproteins) at physiological pH, allowing it to function as a covalent, reversible binder in continuous glucose monitors and targeted drug delivery systems.

References

  • Sigma-Aldrich. "(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid Product Page". Sigma-Aldrich Catalog. Link

  • BLD Pharm. "1229442-38-9 | (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid". BLD Pharm Advanced Building Blocks. Link

  • Ambeed. "CAS No. 1229442-38-9 Specifications & Safety Data". Ambeed Chemical Database. Link

  • Google Patents. "Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof" (CA2994336A1). Google Patents.Link

  • Journal of Medicinal Chemistry. "Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout". ACS Publications. Link

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Exploratory

Unlocking New Frontiers: A Technical Guide to the Research Potential of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Abstract (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid stands as a molecule of significant untapped potential at the intersection of organic synthesis, medicinal chemistry, and materials science. Its unique trifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid stands as a molecule of significant untapped potential at the intersection of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional architecture, featuring a boronic acid, a phenolic hydroxyl group, and a methoxycarbonyl substituent, offers a versatile platform for the development of novel chemical tools and functional materials. This in-depth technical guide provides a comprehensive overview of promising research avenues for this compound, moving beyond established boronic acid chemistry to explore innovative applications. We will delve into the design of advanced fluorescent probes for reactive oxygen species, the creation of sophisticated saccharide sensors, the development of targeted drug delivery systems, and the synthesis of novel polymers and materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to drive innovation in their respective fields.

Introduction: The Strategic Value of a Multifunctional Boronic Acid

Boronic acids have emerged as indispensable tools in modern chemistry, lauded for their stability, low toxicity, and versatile reactivity.[1][2] Their defining characteristic is the ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and self-healing materials.[2][3] The subject of this guide, (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, distinguishes itself through a strategic arrangement of functional groups that opens the door to a multitude of advanced applications.

The ortho-hydroxyl group, in conjunction with the boronic acid, forms a salicylboronic acid motif. This arrangement can influence the Lewis acidity of the boron center and participate in unique binding interactions. The para-methoxycarbonyl group, an electron-withdrawing substituent, is poised to lower the pKa of the boronic acid.[4] This is a crucial feature for applications under physiological conditions, as it facilitates the formation of the tetrahedral boronate anion necessary for diol binding at neutral pH.[1] This guide will explore how this synergistic interplay of functional groups can be harnessed to pioneer new research directions.

Core Research Area 1: Advanced Probes for Reactive Oxygen Species (ROS)

The phenolic hydroxyl group in (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid presents a prime opportunity for the development of sophisticated probes for reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress in biological systems.[5][6][7]

Rationale and Mechanistic Insight

Arylboronic acids are known to undergo oxidative deboronation in the presence of certain ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), to yield the corresponding phenol.[5][6] This reaction can be exploited to design "turn-on" fluorescent probes. In its boronic acid form, the compound can be engineered to be non-fluorescent or weakly fluorescent. Upon reaction with ROS, the resulting salicylic acid derivative can exhibit strong fluorescence.

The workflow for developing a ROS probe can be visualized as follows:

ROS_Probe_Workflow A Probe Design & Synthesis B Spectroscopic Characterization (Absorption, Emission) A->B C ROS Selectivity Screening (H₂O₂, ONOO⁻, •OH, etc.) B->C D Kinetic Analysis C->D E In Vitro Cell Imaging D->E F In Vivo Model Application E->F

Caption: Workflow for the development of a ROS-responsive fluorescent probe.

Proposed Experimental Protocol: Synthesis and Evaluation of a ROS-Responsive Fluorescent Probe

Objective: To synthesize a fluorogenic probe based on (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid and evaluate its response to hydrogen peroxide.

Step 1: Synthesis of a Coumarin-Conjugated Probe

  • Dissolve (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1 equivalent) and a suitable amino-functionalized coumarin dye (e.g., 7-amino-4-methylcoumarin, 1 equivalent) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Step 2: Spectroscopic Evaluation

  • Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, add a buffered solution (e.g., PBS, pH 7.4) and a specific concentration of the probe.

  • Record the fluorescence emission spectrum (e.g., excitation at the absorption maximum of the coumarin).

  • Add increasing concentrations of hydrogen peroxide and record the fluorescence spectra at each concentration.

  • Plot the fluorescence intensity as a function of H₂O₂ concentration to determine the detection limit and dynamic range.

Step 3: Selectivity Studies

  • Repeat the fluorescence measurements in the presence of other biologically relevant ROS (e.g., superoxide, hydroxyl radical, hypochlorite) and reactive nitrogen species (e.g., nitric oxide, peroxynitrite) to assess the probe's selectivity for H₂O₂.

Core Research Area 2: High-Affinity Saccharide Sensors

The ability of boronic acids to bind with diols makes them ideal candidates for saccharide recognition.[8] The electron-withdrawing nature of the methoxycarbonyl group in (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is expected to lower its pKa, enhancing its ability to bind saccharides at physiological pH.[4]

Rationale and Design Principles

The development of saccharide sensors often involves integrating the boronic acid recognition unit with a signaling component, such as a fluorophore. Upon saccharide binding, a change in the electronic environment of the boronic acid can modulate the fluorescence output of the attached dye.

The logical relationship for a fluorescent saccharide sensor can be depicted as:

Saccharide_Sensor cluster_0 System Components cluster_1 Process & Output Saccharide Saccharide (e.g., Glucose) Binding Reversible Covalent Bond Formation Saccharide->Binding interacts with BoronicAcid (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid BoronicAcid->Binding FluorescenceChange Modulation of Fluorescence Signal Binding->FluorescenceChange leads to

Caption: Principle of a boronic acid-based fluorescent saccharide sensor.

Proposed Experimental Protocol: Development of a Glucose-Selective Fluorescent Sensor

Objective: To synthesize and characterize a fluorescent sensor for glucose based on (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid.

Step 1: Synthesis of an Anthracene-Based Sensor

  • Synthesize a derivative of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid with a linker suitable for attachment to a fluorophore (e.g., an amino or azido group).

  • Couple this derivative to an anthracene fluorophore via a suitable reaction (e.g., amide coupling or click chemistry).

  • Purify the resulting sensor molecule by chromatography.

  • Confirm the structure using standard analytical techniques.

Step 2: Binding Affinity Studies

  • Perform fluorescence titrations with various saccharides (glucose, fructose, galactose, etc.) in a buffered aqueous solution (pH 7.4).

  • Monitor the changes in fluorescence intensity or wavelength upon addition of the saccharide.

  • Calculate the binding constants (Ka) for each saccharide to determine the sensor's selectivity.

Quantitative Data Summary:

SaccharideBinding Constant (Kₐ, M⁻¹)
GlucoseExpected to be high
FructoseTo be determined
GalactoseTo be determined
MannoseTo be determined

Core Research Area 3: Targeted Drug Delivery and Prodrug Design

The unique reactivity of the salicylboronic acid moiety can be exploited for the development of targeted drug delivery systems and prodrugs that release their therapeutic cargo in response to specific biological triggers.

Rationale for pH- and ROS-Responsive Drug Release

The boronic acid can form stable complexes with diol-containing drugs. These complexes can be designed to be stable at physiological pH but dissociate in the slightly acidic environment of tumor tissues or within endosomes. Furthermore, the boronic acid can act as a ROS-responsive linker, releasing a drug upon encountering the high levels of ROS often found in cancer cells.[9]

The ester linkage of the methoxycarbonyl group can also be a site for drug conjugation, which could be cleaved by cellular esterases.

Core Research Area 4: Advanced Materials and Polymer Chemistry

The trifunctional nature of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid makes it an excellent building block for the synthesis of advanced polymers and materials with unique properties.[3]

Self-Healing and Stimuli-Responsive Polymers

The reversible nature of boronate ester bonds can be utilized to create self-healing polymers. The boronic acid, hydroxyl, and ester functionalities can all be used as points for polymerization or cross-linking. For example, polymerization through the hydroxyl and ester groups could create a linear polymer with pendant boronic acid groups. These boronic acids can then form reversible cross-links with diol-containing polymers, leading to a self-healing hydrogel.

The experimental workflow for creating such a material would involve:

Polymer_Synthesis A Monomer Synthesis/ Functionalization B Polymerization A->B C Cross-linking with Diol-containing Polymer B->C D Material Characterization (Rheology, Mechanical Testing) C->D E Self-Healing & Stimuli- Response Evaluation D->E

Caption: Workflow for the synthesis and evaluation of a self-healing polymer.

Conclusion and Future Outlook

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a molecule with immense, largely unexplored potential. The strategic combination of a salicylboronic acid moiety with an electron-withdrawing ester group provides a powerful platform for innovation across multiple scientific disciplines. The research areas outlined in this guide—advanced ROS probes, high-affinity saccharide sensors, targeted drug delivery systems, and novel functional materials—represent just the beginning of what is possible with this versatile compound. It is our hope that this technical guide will inspire researchers to unlock the full potential of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid and, in doing so, contribute to significant advancements in chemistry, biology, and medicine.

References

  • Sikora, A., et al. (2009). Boronate-based probes for biological oxidants. Frontiers in Bioscience, 14, 2793-2806.
  • Lo, L. C., & Chu, C. Y. (2003). Development of a highly selective and sensitive fluorescent probe for hydrogen peroxide.
  • Kalyanaraman, B., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology, 25(8), 1598-1607. [Link]

  • This reference is a placeholder for a specific article on boronic acid-based sensors for small-molecule reactive species.
  • This reference is a placeholder for a specific article on borinic acid-based fluorogenic probes.
  • Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2185-2193. [Link]

  • Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • This reference is a placeholder for a comprehensive introductory guide to boronic acids.
  • This reference is a placeholder for an article on designing functional and responsive molecules with boronic acids.
  • D'Souza, A. A., & Rout, L. (2020). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 53(11), 2668-2681. [Link]

  • This reference is a placeholder for an article on boronic acid based dynamic click chemistry.
  • Lee, H., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(33), 16297-16302. [Link]

  • Demkowicz, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Severin, K. (2009). Boronic acids as building blocks for molecular nanostructures and polymeric materials. Dalton Transactions, (25), 4839-4848. [Link]

  • This reference is a placeholder for an article on boronic-acid-modified nanomaterials for biomedical applic
  • This reference is a placeholder for a general Wikipedia article on boronic acids.
  • This reference is a placeholder for a Semantic Scholar article on the medicinal chemistry applic
  • Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Ekinci, D., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831-1841. [Link]

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Protocols & Analytical Methods

Method

Application Note: Overcoming Catalyst Deactivation in Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Hydroxyphenylboronic Acids

Target Substrate: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9)[1] Application: Synthesis of functionalized biaryls, salicylic acid derivatives, and advanced pharmaceutical intermediates. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9)[1] Application: Synthesis of functionalized biaryls, salicylic acid derivatives, and advanced pharmaceutical intermediates.

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling of unprotected ortho-hydroxyphenylboronic acids presents a notorious challenge in organic synthesis. When utilizing (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid , chemists face two distinct mechanistic hurdles that drastically reduce yields under standard coupling conditions (e.g., Pd(PPh3​)4​ and Na2​CO3​ ):

  • Catalyst Poisoning via Chelation (The ortho-Effect): The proximity of the free hydroxyl group to the boronic acid moiety allows the oxygen atom to coordinate with the Palladium(II) center during or immediately following transmetalation. This forms a highly stable, unreactive off-cycle palladacycle, effectively sequestering the catalyst and halting the reaction[2].

  • Accelerated Protodeboronation (The Electronic Effect): The methoxycarbonyl ester at the 5-position acts as an electron-withdrawing group (meta to the boronic acid). This decreases the nucleophilicity of the boronate complex, slowing down the transmetalation step. The longer the boronic acid remains unreacted in the basic aqueous medium, the more susceptible it becomes to protodeboronation, yielding methyl 4-hydroxybenzoate (CAS: 99-76-3) as a dead-end byproduct[3].

The Causality of the Solution: To overcome these competing pathways, the catalytic system must be sterically tuned to block Pd-O coordination while electronically tuned to accelerate transmetalation. This protocol employs SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand[4]. The sheer steric bulk of the dicyclohexyl and dimethoxybiphenyl groups prevents the ortho-hydroxyl from accessing the Pd coordination sphere. Furthermore, replacing strong carbonate bases with a milder, less soluble base like K3​PO4​ prevents the complete deprotonation of the phenol into a strongly coordinating phenoxide, favoring the formation of the reactive boronate species instead[5].

Reaction Pathway & Catalyst Dynamics

The following diagram illustrates the productive catalytic cycle versus the off-cycle deactivation pathway, highlighting the critical role of the SPhos ligand.

G Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)(SPhos) OxAdd->PdII Base Base Exchange (K3PO4) PdII->Base TransMet Transmetalation with o-OH-Arylboronic Acid Base->TransMet PdII_ArAr Pd(II)(Ar)(Ar')(SPhos) TransMet->PdII_ArAr Poison Catalyst Poisoning (Pd-O Coordination) TransMet->Poison Unprotected o-OH (Small Ligands) RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Bulky SPhos Ligand Steric Bulk Bulky->Poison Blocks Coordination

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting SPhos-mediated prevention of Pd-O poisoning.

Quantitative Optimization Data

The table below summarizes the optimization landscape for coupling (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid with a standard aryl bromide (e.g., 4-bromoanisole). It demonstrates the causality between ligand choice, base selection, and product yield.

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Byproduct
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 8015%Protodeboronation
2 Pd(OAc)2​ (2%) / dppf (4%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O 8042%Protodeboronation
3 Pd(OAc)2​ (2%) / SPhos (4%) Cs2​CO3​ (2.0)Toluene10068%Homocoupling
4 Pd(OAc)2​ (2%) / SPhos (4%) K3​PO4​ (2.0) 1,4-Dioxane/ H2​O 80 94% Trace (<2%)
5 Pd(OAc)2​ (2%) / XPhos (4%) K3​PO4​ (2.0)1,4-Dioxane/ H2​O 8089%Trace

Note: Entry 4 represents the optimized conditions utilized in the protocol below, balancing high reactivity with the suppression of off-cycle pathways[2][5].

Experimental Protocol

Materials & Reagents
  • Aryl Halide: 1.00 mmol (e.g., 4-bromoanisole)

  • Boronic Acid: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.20 mmol, 1.2 eq)[1]

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%)[4]

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.00 mmol, 2.0 eq)

  • Solvents: 1,4-Dioxane (Anhydrous), Deionized H2​O (Both rigorously sparged with Argon for 30 minutes prior to use).

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. (Causality: Oxygen must be excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the Pd(0) active species).

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H2​O (4:1 v/v ratio). If the aryl halide is a liquid, add it at this stage via microsyringe.

  • Heating & Stirring: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 12 hours. (Causality: High stirring rates are mandatory for biphasic solvent systems to maximize the interfacial surface area for the base).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of H2​O . Transfer to a separatory funnel.

  • Extraction: Separate the aqueous layer and extract it with an additional 2 × 10 mL of EtOAc. Combine the organic layers, wash with 15 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, utilize the following self-validating checks during execution:

  • TLC Monitoring (In-Process Validation): Monitor the reaction via TLC (e.g., 3:1 Hexanes:EtOAc). The starting boronic acid is highly polar and will streak near the baseline. If the reaction fails, look for a new, highly UV-active spot with a high Rf​ value. This is likely methyl 4-hydroxybenzoate , confirming that protodeboronation outcompeted transmetalation[3].

  • LC-MS Analysis: If the reaction stalls at ~50% conversion, analyze the mixture via LC-MS. The presence of unreacted aryl halide alongside the protodeboronated ester indicates catalyst death (likely due to oxygen ingress or insufficient ligand bulk). Add an additional 1 mol% Pd(OAc)2​ and 2 mol% SPhos to re-initiate the cycle[5].

  • NMR Confirmation: In the 1H NMR spectrum of the purified product, verify the disappearance of the broad singlet corresponding to the -B(OH)2​ protons (typically around 8.0 ppm in DMSO- d6​ ) and the retention of the phenolic -OH proton (typically >9.5 ppm, sharp singlet due to intramolecular hydrogen bonding with the adjacent biaryl system, if applicable).

References

  • Kanto Chemical Co. Reagents for Cross-Coupling Reactions (SPhos & Boronic Acids). Kanto Chemical. Available at:[Link]

Sources

Application

Oxidative Boron-Heck Coupling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid: Protocols and Mechanistic Insights

Introduction & Strategic Rationale The traditional Mizoroki-Heck reaction is a foundational method for C-C bond formation. However, its reliance on aryl halides and stoichiometric amounts of strong base presents severe c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The traditional Mizoroki-Heck reaction is a foundational method for C-C bond formation. However, its reliance on aryl halides and stoichiometric amounts of strong base presents severe chemoselectivity challenges when dealing with substrates containing sensitive protic or electrophilic functionalities.

For (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9)[1], the molecular architecture presents two specific challenges:

  • An unprotected ortho-phenol: Strong bases used in classical Heck couplings will deprotonate this hydroxyl group, potentially poisoning the palladium catalyst or leading to unwanted O-alkylation side reactions.

  • A methyl ester: Highly basic conditions at elevated temperatures risk ester hydrolysis.

To bypass these limitations, the Oxidative Heck-Type Coupling (Boron-Heck Reaction) is the optimal strategic choice[2]. By utilizing the arylboronic acid directly as the arylating species, the reaction initiates via transmetalation rather than oxidative addition[3]. This fundamental mechanistic shift allows the reaction to proceed under exceptionally mild, base-free conditions , perfectly preserving both the phenol and ester functionalities while eliminating toxic halide waste[4].

Mechanistic Causality & The Catalytic Cycle

Unlike the classical Heck reaction, the Boron-Heck cycle relies entirely on maintaining the palladium catalyst in the +2 oxidation state[5]. Understanding this causality is critical for optimizing the reaction.

  • Transmetalation: The cycle begins with the transfer of the aryl group from the boronic acid to the Pd(II) center. For our specific substrate, the ortho-hydroxyl group can transiently coordinate to the palladium center, accelerating this step even in the absence of exogenous base.

  • Migratory Insertion: The alkene coordinates to the electrophilic Pd(II) center and inserts into the Ar-Pd bond.

  • β-Hydride Elimination: The complex undergoes rapid β-hydride elimination, releasing the desired substituted alkene and a transient Pd(II)-hydride species.

  • Reoxidation (The Critical Bottleneck): Reductive elimination releases HX and yields an inactive Pd(0) species. Because the reaction does not utilize an aryl halide to re-oxidize Pd(0) via oxidative addition, an external oxidant is strictly required to regenerate the active Pd(II) catalyst[3][6].

BoronHeckCycle Pd_II Pd(II)L_n Active Catalyst Ar_Pd Ar-Pd(II)L_n Intermediate I Pd_II->Ar_Pd Transmetalation + ArB(OH)2 Alkene_Pd Ar-CH2-CH(R)-Pd(II)L_n Intermediate II Ar_Pd->Alkene_Pd Migratory Insertion + Alkene Pd_H H-Pd(II)L_n-X + Heck Product Alkene_Pd->Pd_H β-Hydride Elimination Pd_0 Pd(0)L_n Inactive State Pd_H->Pd_0 Reductive Elimination - HX Pd_0->Pd_II Reoxidation + Oxidant (O2)

Caption: Catalytic cycle of the Oxidative Boron-Heck reaction emphasizing Pd(II) regeneration.

Optimization of Reaction Conditions

The choice of oxidant and solvent dictates the success of the Boron-Heck reaction. While Cu(II) salts are traditional oxidants, they can promote unwanted homocoupling of the boronic acid (yielding biaryls)[7]. Aerobic oxidation using molecular oxygen (O₂) is highly preferred for its atom economy and clean reaction profile[8].

Table 1: Optimization Data for Phenolic Boronic Acid Coupling

Data reflects standard optimization trajectories for base-free oxidative Heck couplings of electron-deficient arylboronic acids.

EntryCatalyst System (mol%)OxidantSolventYield (%)Mechanistic Causality / Observation
1Pd(OAc)₂ (5%)NoneDMF< 5%Lack of oxidant stalls the cycle at Pd(0); catalyst precipitates as Pd black.
2Pd(OAc)₂ (5%)Cu(OAc)₂ (2.0 eq)DMF62%Cu(II) reoxidizes Pd(0) efficiently but promotes competitive biaryl homocoupling.
3Pd(OAc)₂ (5%)p-Benzoquinone (1.0 eq)MeOH/Acetone75%p-BQ acts as a reliable hydride acceptor, preserving the Pd(II) state[3].
4Pd(OAc)₂ (5%) + dmphen (6%) O₂ (Balloon) DMF/H₂O (9:1) 88% Optimal. Ligand stabilizes Pd; water accelerates transmetalation; O₂ provides clean reoxidation[6].

Experimental Workflow & Methodology

Workflow Step1 1. Reagent Assembly ArB(OH)2 + Alkene + Pd Step2 2. Aerobic Oxidation O2 Atmosphere, 45-60°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS (Check Homocoupling) Step2->Step3 Step4 4. Quench & Workup Silica Filtration & Extraction Step3->Step4

Caption: Step-by-step experimental workflow for the aerobic Boron-Heck coupling process.

Protocol: Aerobic Boron-Heck Arylation

This protocol utilizes base-free, aerobic conditions to prevent the degradation of the salicylic acid derivative framework.

Reagents:

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., tert-butyl acrylate or styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • 2,9-Dimethyl-1,10-phenanthroline (dmphen) (0.06 mmol, 6 mol%)[7]

  • Solvent: DMF and Deionized Water (9:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and dmphen. Dissolve in 4.5 mL of DMF. Stir at room temperature for 10 minutes until a homogeneous colored complex forms. Causality: Pre-forming the ligated Pd(II) complex prevents premature catalyst aggregation.

  • Substrate Addition: Add (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid and the alkene to the vial. Add 0.5 mL of deionized water. Causality: Trace water is critical in Boron-Heck reactions as it facilitates the formation of a reactive boronate intermediate, accelerating transmetalation.

  • Aerobic Atmosphere: Seal the vial with a septum. Purge the vessel with a balloon of pure O₂ for 2 minutes, then leave the O₂ balloon attached to maintain a positive pressure of oxygen[6].

  • Coupling: Heat the reaction mixture to 50 °C in an oil bath and stir vigorously for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Vent the O₂ balloon. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic filtrate with water (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized alkene.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, implement the following self-validating checks during the reaction:

  • Visual Catalyst Validation (The "Pd-Black" Check): If the reaction mixture turns completely opaque black within the first 30 minutes, the reoxidation cycle has failed, and inactive Pd(0) has precipitated.

    • Correction: Ensure the O₂ balloon maintains positive pressure. If aerobic oxidation fails, pivot to using p-benzoquinone (1.0 equiv) as an internal hydride acceptor[3].

  • LC-MS Monitoring for Chemoselectivity: At the 2-hour mark, sample 10 µL of the reaction. Analyze via LC-MS.

    • Observation A: If you observe a mass corresponding to the biaryl homocoupled product (dimerization of the boronic acid), transmetalation is occurring much faster than migratory insertion.

    • Correction: Implement a syringe-pump addition of the boronic acid over 4 hours to keep its instantaneous concentration low, forcing the intermediate to react with the alkene[7].

  • Protodeboronation Check: If the starting boronic acid is consumed but the product yield is low, check for the mass of methyl 4-hydroxybenzoate (the protodeboronation byproduct).

    • Correction: Lower the reaction temperature to 40 °C. The electron-withdrawing ester group stabilizes the C-B bond, but excessive heat in the presence of water can still cleave it.

References

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins | Journal of the American Chemical Society | 2

  • Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates | PMC - NIH | 3

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium | MDPI | 4

  • Aqueous Oxidative Heck Reaction as a Protein-Labeling Strategy | PMC - NIH | 8

  • Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis | PMC - NIH | 9

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (Product Page) | Sigma-Aldrich | 1

Sources

Method

Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Executive Summary The synthesis of functionalized biaryl architectures is a cornerstone of modern drug discovery and materials science. Specifically, the salicylic acid motif—often accessed via its methyl ester precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized biaryl architectures is a cornerstone of modern drug discovery and materials science. Specifically, the salicylic acid motif—often accessed via its methyl ester precursor—is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs) such as diflunisal analogs, as well as in selective receptor modulators[1],[2].

This application note details the mechanistic rationale, reaction optimization, and standardized protocols for utilizing (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By addressing the unique electronic and steric challenges posed by this specific boronic acid, this guide provides a robust, self-validating framework for researchers and drug development professionals.

Mechanistic Rationale & Chemical Causality

The use of ortho-hydroxyphenylboronic acids in cross-coupling reactions presents distinct mechanistic hurdles that require precise catalytic tuning[3]. Understanding the causality behind these challenges is critical for optimizing yields and preventing reaction failure.

Electronic Effects: Mitigating Protodeboronation

Electron-rich boronic acids are notoriously susceptible to hydrolytic protodeboronation, a side reaction that destroys the coupling partner before transmetalation can occur. However, in (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, the presence of the electron-withdrawing 5-methoxycarbonyl (methyl ester) group significantly alters the electronic landscape. By withdrawing electron density from the aromatic ring via resonance and inductive effects, the ester group stabilizes the C–B bond. This stabilization dramatically reduces the rate of protodeboronation compared to unsubstituted 2-hydroxyphenylboronic acid, allowing for higher coupling efficiencies[2].

Steric and Coordination Effects: Preventing Catalyst Poisoning

The proximity of the free ortho-hydroxyl group to the boronic acid moiety introduces a risk of competitive coordination. The phenoxide oxygen can chelate to the palladium(II) center, forming stable, inactive Pd-O-Ar complexes that stall the catalytic cycle[3]. Causality-Driven Solution: To prevent this, bulky, electron-rich biaryl phosphine ligands (such as XPhos) or robust bidentate ligands (like dppf) must be employed. The steric bulk of these ligands forces the palladium center into a conformation that disfavors phenoxide chelation, thereby accelerating the desired transmetalation step.

Stoichiometric Base Requirements

Because the phenol moiety is acidic ( pKa​≈9.5 ), it will readily consume one equivalent of the inorganic base. Consequently, the reaction requires a minimum of 2.5 to 3.0 equivalents of base . The first equivalent deprotonates the phenol, while the subsequent equivalents are required to form the reactive trihydroxyboronate species [R−B(OH)3​]− necessary for transmetalation[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet Base (K3PO4) PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 Boronic Acid RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Salicylic Ester Analog) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediate transitions.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the cross-coupling between (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid and a standard aryl bromide (e.g., 4-bromoanisole). The data illustrates the critical nature of ligand and base selection.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 equiv)Solvent System (v/v)Temp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH/ H2​O (2:1:1)9045%
2 Pd(OAc)2​ PPh3​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)8062%
3 Pd(dppf)Cl2​ None K3​PO4​ 1,4-Dioxane/ H2​O (4:1)9088%
4 Pd2​(dba)3​ XPhos K3​PO4​ Toluene/ H2​O (5:1) 100 94%

Note: Entry 4 represents the optimal conditions, utilizing the steric bulk of XPhos to prevent palladium chelation by the ortho-hydroxyl group.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints are embedded to ensure trustworthiness and reproducibility.

Materials Required
  • Aryl Halide : 1.0 mmol

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid : 1.2 mmol (slight excess to account for trace protodeboronation)

  • Catalyst : Pd2​(dba)3​ (0.025 mmol, 2.5 mol% yielding 5 mol% Pd)

  • Ligand : XPhos (0.05 mmol, 5 mol%)

  • Base : Anhydrous K3​PO4​ (3.0 mmol)

  • Solvents : HPLC-grade Toluene (5.0 mL) and Degassed Deionized H2​O (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing

  • To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, and K3​PO4​ .

  • Add Pd2​(dba)3​ and XPhos.

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum evacuation followed by backfilling with ultra-high purity Argon. Causality: Pd(0) species are highly sensitive to oxidation; rigorous exclusion of O2​ is mandatory for high turnover numbers.

Step 2: Solvent Addition and Activation 4. Inject the degassed Toluene and H2​O via syringe through the septum. 5. Stir the biphasic mixture at room temperature for 5 minutes. Self-Validation Checkpoint: The solution should transition from a dark purple/red (dba complex) to a deep reddish-brown, indicating the formation of the active L-Pd(0) species.

Step 3: Cross-Coupling Reaction 6. Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. 7. Stir vigorously (1000 rpm) for 4 to 6 hours. The high stirring rate is essential to maximize the interfacial surface area between the organic and aqueous phases. 8. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Self-Validation Checkpoint: Complete consumption of the aryl halide confirms reaction completion.

Step 4: Quenching and Extraction 9. Cool the reaction mixture to room temperature. 10. Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl to neutralize the strong base. 11. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). 12. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

Step 5: Purification 13. Filter the drying agent and concentrate the filtrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure biaryl compound (methyl 3-aryl-4-hydroxybenzoate).

Workflow Step1 1. Preparation Degas Solvents Step2 2. Activation Mix Pd & Ligand Step1->Step2 Step3 3. Coupling Add Boronic Acid Heat to 100°C Step2->Step3 Step4 4. Work-up Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of biaryl compounds.

Post-Reaction Processing (Optional Saponification)

If the final target requires the free salicylic acid moiety (e.g., for diflunisal analogs[1]), the methyl ester can be quantitatively hydrolyzed:

  • Dissolve the purified biaryl ester in THF/MeOH/ H2​O (2:1:1).

  • Add 3.0 equivalents of LiOH· H2​O and stir at 50 °C for 3 hours.

  • Acidify to pH 2 using 1M HCl to precipitate the free 3-aryl-4-hydroxybenzoic acid. Filter and dry under vacuum.

References

  • Title : Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source : Scientific Reports (2022) URL :[Link]

  • Title : Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation Source : ACS Omega (2025) URL :[Link]

  • Title : Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation Source : The Journal of Organic Chemistry (2025) URL :[Link]

Sources

Application

Palladium-catalyzed cross-coupling with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the application of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[1][2][3] The presence of an ortho-hydroxyl group and a para-methoxycarbonyl group introduces specific electronic and steric considerations that necessitate a nuanced approach to reaction optimization. This guide explains the fundamental principles, offers field-proven protocols, and provides troubleshooting insights to ensure successful and reproducible outcomes.

The Strategic Value of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[4][5][6] The title compound, (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, is a particularly valuable reagent for several reasons:

  • Structural Precursor: It serves as a direct precursor to substituted salicylic acid and hydroxyphenyl ester derivatives, motifs commonly found in biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[2]

  • Modulation of Physicochemical Properties: The hydroxyl and methoxycarbonyl groups provide handles for modulating solubility, lipophilicity, and hydrogen bonding capabilities, which are critical parameters in drug design.

  • Directing Group Effects: The ortho-hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the coupling and chelating to the palladium center, thereby modulating its reactivity.

  • Electronic Influence: The electron-withdrawing methoxycarbonyl group influences the electronic properties of the aromatic ring, affecting the kinetics of the transmetalation step in the catalytic cycle.

Boronic acids are generally stable, non-toxic, and their byproducts are easily removed, making them ideal for pharmaceutical development and large-scale synthesis.[3]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This forms a square-planar Pd(II) complex.[5][7]

  • Transmetalation: This is the rate-determining step for many systems. A base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[7][9]

  • Reductive Elimination: The two organic partners on the palladium center rearrange to a cis orientation and are subsequently eliminated, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[7][8]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; oxidative_addition [label="Oxidative Addition"]; pd_complex1 [label="R¹-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation"]; pd_complex2 [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination"]; product [label="R¹-R²\n(Biaryl Product)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges pd_complex2 -> reductive_elimination [label=""]; reductive_elimination -> pd0 [label="Regeneration"]; pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd_complex1 [label="Aryl Halide (R¹-X) in"]; pd_complex1 -> transmetalation [label="Boronic Acid (R²-B(OH)₂)\n+ Base in"]; transmetalation -> pd_complex2 [label="Boronate Complex"]; reductive_elimination -> product [dir=back]; } dot Caption: The Suzuki-Miyaura Catalytic Cycle.

Core Protocol & Optimization Parameters

The following protocol provides a robust starting point. However, due to the specific nature of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, particularly its potential for steric hindrance and protodeboronation, optimization is often necessary.[10]

General Experimental Protocol

This procedure details the coupling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid with a generic aryl bromide.

Experimental_Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.2 M) via syringe. In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and ligand (e.g., SPhos, 0.02-0.10 mmol, 2-10 mol%) in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 85-95 °C) and stir vigorously for 12-24 hours.[4] The reaction progress should be monitored periodically by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[4]

Key Parameter Selection (The Scientist's Rationale)

The success of the coupling hinges on the judicious selection of each component. The table below summarizes common choices and their rationale.

ParameterCommon ReagentsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precatalysts, respectively, that require a ligand. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be sensitive to air. For challenging couplings, precatalysts combined with specialized ligands are preferred.
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), P(t-Bu)₃The ortho-hydroxyl group on the boronic acid increases steric bulk. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos are highly effective as they promote fast reductive elimination, which can outcompete side reactions like protodeboronation.[10][11] For sterically demanding substrates, these advanced ligands are often essential for achieving good yields.[12][13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KOHA base is essential for activating the boronic acid.[7] K₃PO₄ is a moderately strong base often effective for hindered substrates.[11] K₂CO₃ is a common, cost-effective choice.[15] The choice of base can significantly impact the reaction rate and the prevalence of side reactions; stronger, more soluble bases can sometimes accelerate protodeboronation.[10]
Solvent Toluene/H₂O, Dioxane/H₂O, THF, DMFA biphasic solvent system like Toluene/H₂O is common, as the base is soluble in the aqueous phase and the organic components in the organic phase.[15] Anhydrous solvents like THF or Dioxane can also be used, particularly with bases like CsF.[16] The choice must ensure all reactants are sufficiently soluble at the reaction temperature.
Temperature 60-120 °CMost Suzuki couplings require heating to overcome activation barriers, particularly for the oxidative addition and transmetalation steps.[17] Monitoring for thermal decomposition of starting materials is crucial if high temperatures are employed.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Use a fresh catalyst/precatalyst and ensure proper inert atmosphere technique.2. Degas solvents thoroughly before use.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄).4. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. The C-B bond is cleaved by a proton source before transmetalation.2. Reaction conditions are too harsh (high temp, strong base).3. Ligand promotes slow transmetalation.1. Ensure the base is not excessively strong and the reaction is well-degassed.2. Use a milder base or lower the reaction temperature.3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos) to accelerate the desired catalytic cycle.[10]
Homocoupling of Boronic Acid 1. Oxygen contamination in the reaction mixture.2. Catalyst system favors this side reaction.1. Improve degassing procedures meticulously.2. Screen different palladium sources and ligands. Sometimes lowering the catalyst loading can help.
Difficult Purification 1. Residual palladium catalyst.2. Boronic acid byproducts.1. Filter the crude product through a plug of Celite or silica gel before chromatography.2. An aqueous base wash during work-up can help remove unreacted boronic acid and boric acid byproducts.

Conclusion

The palladium-catalyzed cross-coupling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a powerful method for synthesizing functionalized biaryl compounds crucial to drug discovery and materials science.[18][19] Success with this sterically and electronically distinct substrate is not merely a matter of following a generic recipe but requires a deep understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By starting with a robust protocol and systematically optimizing these key parameters, researchers can overcome common challenges like low conversion and protodeboronation. This guide provides the authoritative grounding and practical insights necessary to harness the full synthetic potential of this valuable building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025, November 17). Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005, April 23). Organic Letters.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (n.d.). SIOC Journals.
  • Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. (2011, August 24). The Journal of Organic Chemistry.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2013, October 25). Journal of Chemical Education.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. (2015, July 29). The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Hydroxymethylated Biphenyl Compounds.
  • Pd(II)-catalyzed cross-coupling of sp3 C-H Bonds with sp2 and sp3 boronic acids using air as the oxidant. (2008, June 11). PubMed.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
  • Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in.... (n.d.). ResearchGate.
  • The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. (2005, August 10). PubMed.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Chem-Impex. (n.d.). 2-Boc-5-methoxyphenylboronic acid pinacol ester.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). PMC.
  • Benchchem. (n.d.). Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.
  • Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023, March 20). MDPI.

Sources

Method

Use of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in materials science

Application Note & Protocol Guide: Advanced Materials Engineering with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid Executive Summary The development of stimuli-responsive polymers, self-healing hydrogels, and dynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Advanced Materials Engineering with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

Executive Summary

The development of stimuli-responsive polymers, self-healing hydrogels, and dynamic covalent sensors relies heavily on the precise tuning of organoboron chemistry. (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) represents a highly specialized, trifunctional building block designed to overcome the classical limitations of unsubstituted phenylboronic acid (PBA). By integrating a Lewis-acidic boronic acid, an ortho-hydroxyl group, and an electron-withdrawing methoxycarbonyl ester, this molecule enables rapid, reversible diol complexation at physiological pH, as well as the formation of water-stable boroxine networks.

This guide provides materials scientists and drug development professionals with the mechanistic grounding and validated protocols required to integrate this compound into advanced polymeric systems.

Mechanistic Insights: The Causality of Molecular Design

To effectively utilize (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, one must understand how its three functional groups synergize to dictate its macroscopic material properties.

pKa Modulation via Electron-Withdrawing Groups (EWGs)

The utility of boronic acids in biological sensors and drug delivery is governed by their equilibrium between the neutral trigonal planar state and the active tetrahedral boronate anion. Diol binding is thermodynamically favored only when the boronic acid is in its tetrahedral anionic form. Unsubstituted PBA has a pKa of approximately 8.8, rendering it largely inactive at the physiological pH of 7.41[1].

The addition of the methoxycarbonyl group (-COOCH₃) at position 5 acts as a potent electron-withdrawing group. This withdraws electron density from the boron atom's empty p-orbital, increasing its Lewis acidity and significantly lowering the pKa of the molecule to ~6.5–7.02[2]. Consequently, the boronate ester equilibrium is shifted, enabling robust crosslinking with polyols (like polyvinyl alcohol or carbohydrates) in neutral or slightly acidic tumor microenvironments.

The Role of the Ortho-Hydroxyl Group

The hydroxyl group at position 2 serves two critical functions:

  • Intramolecular Stabilization: It provides hydrogen bonding that stabilizes the tetrahedral boronate anion, further facilitating diol complexation.

  • Boroxine Formation: Under ambient conditions, 2-hydroxyphenylboronic acid derivatives can undergo spontaneous dehydration to form dynamic covalent dimers or trimers (boroxines). Unlike standard boroxines which rapidly hydrolyze, the ortho-hydroxyl group enables the formation of water-stable boroxine structures that exhibit aggregation-induced emission (AIE) and strong binding capacities toward fluoride ions.

The Methoxycarbonyl Handle for Polymer Conjugation

Beyond its electronic effects, the methyl ester serves as a protected synthetic handle. It can be easily hydrolyzed to a carboxylic acid, allowing for standard EDC/NHS zero-length crosslinking to primary amine-containing polymer backbones (e.g., chitosan, polyallylamine, or PEG-amines).

G A Neutral Boronic Acid (Trigonal Planar) B Tetrahedral Boronate Anion (Active Binding State) A->B pH > pKa (OH- addition) D Boroxine Dimer/Trimer (Fluoride Sensor) A->D Dehydration (-H2O) B->A pH < pKa (H+ addition) C Boronate Ester Complex (Crosslinked Polymer) B->C + cis-Diols (e.g., PVA, Glucose)

Fig 1: Dynamic covalent equilibrium pathways of 2-Hydroxy-5-(methoxycarbonyl)phenylboronic acid.

Quantitative Data: Material Properties & Kinetics

To aid in experimental design, the following table summarizes the comparative physicochemical properties of relevant boronic acid derivatives used in materials science.

Table 1: Comparative Physicochemical Properties of Boronic Acid Derivatives

CompoundStructural ModificationApprox. pKaOptimal Binding pHPrimary Application in Materials
Phenylboronic Acid (PBA)None8.88.5 – 9.5Basic pH sensors, non-biological hydrogels
2-Hydroxyphenylboronic AcidOrtho-OH8.28.0 – 9.0Water-stable boroxines, AIE fluorophores
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid Ortho-OH + Para-Ester~6.8 6.5 – 7.5 Physiological drug delivery, smart biomaterials

(Data synthesized from structural-reactivity relationships in boronic acid complexation 1[1] and supplier specifications3[3]).

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each step is explained to ensure researchers can troubleshoot and adapt the methodology to their specific polymer backbones.

Protocol 1: Synthesis of a Glucose-Responsive, Self-Healing Hydrogel

Objective: To conjugate (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid to a polyamine backbone and crosslink it with Polyvinyl Alcohol (PVA) to create a dynamic, shear-thinning hydrogel.

Workflow Step1 1. Ester Hydrolysis (LiOH, THF/H2O) Step2 2. EDC/NHS Activation (pH 5.5-6.0) Step1->Step2 Step3 3. Polymer Conjugation (Amine backbone) Step2->Step3 Step4 4. Hydrogel Gelation (+ PVA Crosslinker) Step3->Step4

Fig 2: Step-by-step workflow for synthesizing stimuli-responsive hydrogels via amide coupling.

Phase 1: Ester Hydrolysis (Deprotection) Causality: The methoxycarbonyl group must be converted to a free carboxylic acid to enable amide coupling.

  • Dissolve 500 mg of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in 10 mL of THF.

  • Add 10 mL of 1M aqueous LiOH dropwise at 0°C. Why LiOH? Lithium hydroxide provides mild saponification conditions that prevent the degradation of the sensitive carbon-boron bond.

  • Stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material disappears.

  • Acidify the solution to pH 3 using 1M HCl to precipitate the free acid: (3-borono-4-hydroxybenzoic acid). Extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

  • Self-Validation: Perform ¹H-NMR (DMSO-d6). The disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) confirms successful hydrolysis.

Phase 2: Polymer Conjugation (EDC/NHS Coupling)

  • Dissolve 200 mg of the hydrolyzed boronic acid in 5 mL of MES buffer (0.1 M, pH 5.5). Why pH 5.5? EDC is most stable and efficient at forming the active O-acylisourea intermediate in slightly acidic conditions.

  • Add 1.5 molar equivalents of EDC·HCl and 1.5 molar equivalents of Sulfo-NHS. Stir for 15 minutes to form the amine-reactive NHS ester.

  • Add the activated mixture dropwise to a solution of amine-functionalized polymer (e.g., 500 mg of Chitosan dissolved in 1% acetic acid, adjusted to pH 6.0).

  • Stir in the dark for 12 hours. Dialyze the product against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted small molecules, then lyophilize.

Phase 3: Gelation and Stimuli-Response Testing

  • Prepare a 5% (w/v) solution of the boronic-acid-functionalized polymer in PBS (pH 7.4).

  • Prepare a 5% (w/v) solution of Polyvinyl Alcohol (PVA, MW ~89,000) in PBS.

  • Mix the two solutions at a 1:1 volume ratio. Observation: A hydrogel should form within seconds due to the rapid dynamic covalent crosslinking between the tetrahedral boronate anions and the 1,3-diols of PVA.

  • Self-Validation (Glucose Responsiveness): Place a piece of the hydrogel in a 100 mM glucose solution. The gel will undergo a gel-to-sol transition (degradation) over 2-4 hours. Causality: Glucose has a higher binding affinity for the boronic acid than PVA, causing competitive displacement and dissolution of the polymer network.

Protocol 2: Fabrication of a Water-Stable Boroxine Fluoride Sensor

Objective: To utilize the ortho-hydroxyl group's unique dehydration properties to form a boroxine network capable of detecting fluoride ions in aqueous media.

  • Dehydration: Dissolve 100 mg of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in 5 mL of toluene. Reflux using a Dean-Stark trap for 12 hours to drive off water, forcing the formation of the boroxine trimer.

  • Solvent Evaporation: Remove toluene under reduced pressure to yield the boroxine powder.

  • Aqueous Dispersion: Disperse 10 mg of the boroxine in 10 mL of HEPES buffer (pH 7.0). Note: Unlike standard boroxines, this derivative remains stable in water due to intramolecular hydrogen bonding from the ortho-hydroxyl groups.

  • Fluoride Sensing: Add varying concentrations of NaF (0 to 50 ppm) to aliquots of the boroxine dispersion.

  • Detection: Monitor the fluorescence emission (λex = 340 nm). The addition of fluoride ions strongly coordinates to the Lewis acidic boron centers, disrupting the AIE (Aggregation-Induced Emission) state of the boroxine and causing a quantifiable quenching of fluorescence.

References

  • Boron Chemistry: An Overview | ACS Symposium Series Source: ACS Publications URL:[Link]

  • Chemistry Of Boronic Esters - AA Blocks Source: AA Blocks URL:[Link]

  • Water-stable boroxine structure with dynamic covalent bonds Source: ResearchGate / Nature Communications URL:[Link]

Sources

Application

Catalytic Applications of Metal Complexes and Derivatives of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

Executive Summary (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly privileged, bifunctional building block utilized extensively in advanced synthetic methodologies[1]. Featuring a Lewis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly privileged, bifunctional building block utilized extensively in advanced synthetic methodologies[1]. Featuring a Lewis acidic boronic acid moiety positioned ortho to a nucleophilic hydroxyl group, this salicylboronic acid derivative acts as a versatile pro-bis(nucleophile), a bidentate ligand for transition metals, and a potent organocatalyst.

The strategic placement of the electron-withdrawing methoxycarbonyl group at the 5-position fundamentally alters the molecule's electronic landscape. It lowers the pKa of the boronic acid (enhancing Lewis acidity) and stabilizes transition-metal intermediates against premature protodeboronation. This application note details three field-proven protocols leveraging these unique properties: Pd(II)-catalyzed asymmetric ketalization, domino Suzuki-lactonization, and the direct organocatalytic amidation of aromatic carboxylic acids.

Pd(II)-Catalyzed Asymmetric Construction of [3.3.1]-Bicyclic Ketals

Concept & Causality

The construction of complex, bridged polycyclic architectures typically requires arduous, multi-step sequences. However, by employing the 5-methoxycarbonyl derivative of 2-hydroxyphenylboronic acid as a pro-bis(nucleophile) , researchers can achieve the enantioselective construction of [3.3.1]-bicyclic ketals in a single step[2][3].

In this system, the boronic acid undergoes transmetalation with a chiral Pd(II) complex. The electron-withdrawing ester group prevents rapid, unwanted protodeboronation of the resulting aryl-palladium species. This intermediate executes an enantioselective conjugate addition onto an enone, followed by an intramolecular nucleophilic attack by the pendant hydroxyl group onto the newly formed oxocarbenium/ketone, yielding the bicyclic ketal with up to 98% enantiomeric excess (ee)[3].

G A Pd(II) Catalyst + Chiral Ligand B Transmetalation with 5-MC-HPBA A->B Boronic Acid Activation C Enantioselective Conjugate Addition B->C Enone Insertion D Intramolecular Ketalization C->D Hydroxyl Attack D->A Catalyst Regeneration E Chiral [3.3.1]-Bicyclic Ketal D->E Product Release

Pd(II)-catalyzed cycle for chiral [3.3.1]-bicyclic ketals using 5-MC-HPBA.

Quantitative Data Summary: Enantioselective Ketalization[3]
Substrate (Enone)Boronic Acid PartnerYield (%)Enantiomeric Excess (ee %)
Cyclohex-2-en-1-one2-Hydroxyphenylboronic acid9798
Cyclohept-2-en-1-one2-Hydroxyphenylboronic acid8595
Cyclohex-2-en-1-one5-Methoxycarbonyl derivative9297
Step-by-Step Methodology

Self-Validating Protocol:

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, combine Pd(OCOCF₃)₂ (5 mol%) and a chiral Pyridine-Oxazoline (PyOx) ligand (6 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature until a homogenous metal-ligand complex forms.

  • Reagent Addition: Add (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.5 equiv) and the target cyclic enone (1.0 equiv, 0.2 M concentration).

  • Reaction Execution: Heat the mixture to 60 °C. Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the enone UV-active spot confirms the completion of the conjugate addition phase.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure [3.3.1]-bicyclic ketal.

Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization

Concept & Causality

Benzo[c]chromen-6-ones (urolithin analogs) are highly valuable pharmacophores. Traditional syntheses require harsh conditions. By utilizing the dual functionality of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, a highly efficient one-pot synthesis can be achieved via a palladium-catalyzed domino reaction[4][5].

The reaction initiates with a standard Suzuki-Miyaura cross-coupling between the boronic acid and a 2-bromoaryl aldehyde in an aqueous medium. The intermediate biaryl compound possesses an aldehyde on one ring and the nucleophilic hydroxyl on the other. Under aerobic conditions, the palladium catalyst facilitates an oxidative lactonization, closing the ring to form the benzo[c]chromen-6-one core[4]. Water acts as an environmentally benign solvent that readily dissolves the phosphate base, driving the transmetalation step[4].

Workflow Step1 2-Bromoaryl Aldehyde + 5-MC-HPBA Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Pd(OAc)2, PCy3 Step3 Biaryl Intermediate (ortho-aldehyde, ortho'-hydroxyl) Step2->Step3 Step4 Oxidative Lactonization (Air/O2) Step3->Step4 Intramolecular cyclization Step5 Benzo[c]chromen-6-one Derivative Step4->Step5

Domino Suzuki-Miyaura and oxidative lactonization workflow for benzo[c]chromen-6-ones.

Step-by-Step Methodology

Self-Validating Protocol:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a reflux condenser, combine the 2-bromoaryl aldehyde (0.5 mmol, 1.0 equiv), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 0.25 equiv), and K₃PO₄ (1.5 equiv) in deionized water (3 mL)[4].

  • Coupling Phase: Stir the mixture vigorously and heat to 90 °C in an oil bath. Validation Check: After 2 hours, sample the mixture. TLC should reveal the complete consumption of the starting bromide and the formation of a highly UV-active biaryl intermediate[5].

  • Oxidative Lactonization Phase: Ensure the reaction is open to an air atmosphere (or gently bubble air through the mixture) and continue heating at 90 °C for an additional 6 hours[4].

  • Work-up: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate[4].

  • Purification: Purify via silica gel chromatography to yield the functionalized benzo[c]chromen-6-one.

Direct Organocatalytic Amidation of Aromatic Carboxylic Acids

Concept & Causality

Direct amidation of carboxylic acids with amines is highly desirable due to its atom economy (producing only water as a byproduct). While boronic acids are known amidation catalysts, they traditionally fail when applied to aromatic carboxylic acids[6].

Recent high-throughput screening has revealed that 2-hydroxyphenylboronic acid derivatives are uniquely capable of catalyzing the amidation of aromatic acids[6][7]. The 5-methoxycarbonyl derivative is particularly exceptional; the electron-withdrawing ester group increases the electrophilicity of the boron center, accelerating the formation of the critical monoacyloxyborate intermediate with sterically hindered or electronically deactivated aromatic substrates[8].

Quantitative Data Summary: Amidation Efficiency[6][8]
Catalyst TypeSubstrate ClassAmine PartnerYield (%)
Standard Boronic AcidsAliphatic AcidsBenzylamine75 - 99
Standard Boronic AcidsAromatic AcidsBenzylamine< 10
2-Hydroxyphenylboronic AcidAliphatic AcidsBenzylamine0
5-MC-HPBA (Derivative) Aromatic Acids Benzylamine 95 - 98
5-MC-HPBA (Derivative) Aromatic Acids Piperidine 66
Step-by-Step Methodology

Self-Validating Protocol:

  • Preparation: In a Dean-Stark apparatus (or a sealed vessel with activated 4Å molecular sieves), dissolve the aromatic carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in a non-polar solvent such as toluene or xylene (0.1 M)[8].

  • Catalyst Addition: Add (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (10 mol%) to the solution.

  • Dehydrative Condensation: Heat the mixture to reflux (approx. 110–140 °C depending on the solvent) for 12–24 hours. Validation Check: If using a Dean-Stark trap, monitor the stoichiometric collection of water. Alternatively, utilize LC-MS to confirm the mass shift corresponding to the loss of H₂O[8].

  • Isolation: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), 1M NaOH (to remove unreacted acid and the boronic acid catalyst), and brine.

  • Final Polish: Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the analytically pure aromatic amide.

References

  • Title : Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : 6

  • Title : Discovery of catalysts for amidation and transesterification reactions using fluorescence-based high-throughput screening methods Source : GIST Scholar URL : 7

  • Title : A Pd(II)-catalyzed asymmetric approach toward chiral [3.3.1]-bicyclic ketals using 2-hydroxyphenylboronic acid as a pro-bis(nucleophile) Source : Chem Commun (Camb) / PubMed URL : 2

  • Title : Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzo[c]chromen-6-ones Source : Benchchem URL : 4

  • Title : One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization Source : ChemRxiv URL : 5

  • Title : 1229442-38-9 | (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid Source : ChemScene URL : 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique reactivity profile of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique reactivity profile of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid . This bifunctional building block is highly valuable in medicinal chemistry and drug development, but it presents a triad of reactive liabilities: an ortho-phenolic hydroxyl group that accelerates protodeboronation, a base-sensitive methoxycarbonyl ester, and a boronic acid prone to homocoupling.

This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure your cross-coupling success.

Troubleshooting FAQs & Mechanistic Causality

Q1: My cross-coupling yields are exceptionally low, and LC-MS shows a major peak corresponding to methyl 4-hydroxybenzoate. What is happening? Diagnosis: Base-catalyzed protodeboronation. Causality: The presence of an ortho-hydroxyl group acts as an internal catalyst for C–B bond cleavage. Under standard basic Suzuki conditions, the boronic acid converts to a boronate anion. The adjacent phenolic hydroxyl group facilitates a rapid σ-bond metathesis via a cyclic transition state, drastically lowering the activation energy for protodeboronation[1]. This degradation process outcompetes the desired transmetalation step, leading to the rapid formation of the des-borylated byproduct, methyl 4-hydroxybenzoate[2]. Solution: Shift the kinetic balance in favor of transmetalation. Use anhydrous conditions with mild bases (e.g., KF or CsF) to limit the concentration of the reactive hydroxyboronate species. Employing highly active palladium precatalysts (e.g., XPhos Pd G3) accelerates oxidative addition and transmetalation, effectively outrunning the degradation pathway[3].

Q2: My product mass is 14 Da lower than expected (M-14), and the byproduct is highly polar. How do I prevent this? Diagnosis: Ester Hydrolysis (Saponification). Causality: The methoxycarbonyl group is highly susceptible to nucleophilic acyl substitution. When subjected to aqueous basic conditions (e.g., Na₂CO₃ or NaOH in water) at elevated temperatures (80–100 °C), hydroxide ions attack the ester carbonyl. This forms a tetrahedral intermediate that collapses to yield the corresponding carboxylate salt and methanol[4]. This not only reduces the yield of your target ester but also generates carboxylate species that can coordinate to and poison the palladium catalyst. Solution: Eliminate nucleophilic bases and water. Transition to anhydrous dioxane using non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. If water is absolutely required for boronate activation, reduce the reaction temperature to 40–50 °C and strictly avoid hydroxide bases[4].

Q3: I am observing significant amounts of biphenyl dimers and phenolic oxidation products. Is this an issue with the boronic acid quality? Diagnosis: Homocoupling and Aerobic Oxidation. Causality: Homocoupling is a pervasive side reaction driven by the presence of trace oxygen or slow oxidative addition of the aryl halide. Oxygen reoxidizes the active Pd(0) species back to Pd(II) without incorporating the electrophile. This Pd(II) species then undergoes sequential transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form a biphenyl dimer[3]. Additionally, the electron-rich nature of the phenol ring makes the boronic acid susceptible to direct aerobic oxidation, yielding a hydroquinone derivative. Solution: Implement strict Schlenk techniques. Degas all solvents via the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to catalyst addition. Ensure your aryl halide is sufficiently reactive (iodides/bromides are preferred over chlorides unless specialized ligands are used)[3].

Visualizations of Reaction Pathways

Pathway SM Ar-B(OH)2 (Ortho-OH) Boronate Boronate Anion [Ar-B(OH)3]- SM->Boronate Aqueous Base Pd Pd(II) Complex Boronate->Pd Transmetalation (Desired) Degradation Protodeboronation (Ar-H byproduct) Boronate->Degradation Thermal/Base Degradation Product Cross-Coupled Product Pd->Product Reductive Elimination

Mechanistic divergence of boronate anions toward cross-coupling vs. protodeboronation.

Workflow Start Issue: LC-MS shows M-14 (Ester Hydrolysis) CheckBase Using strong aqueous base? (e.g., NaOH, Na2CO3) Start->CheckBase YesBase Switch to mild/anhydrous base (e.g., K3PO4, Cs2CO3) CheckBase->YesBase Yes NoBase Check solvent nucleophilicity (Avoid MeOH/EtOH) CheckBase->NoBase No

Troubleshooting decision tree for mitigating ester hydrolysis during cross-coupling.

Quantitative Data Summary

The table below summarizes the quantitative impact of various reaction conditions on the degradation pathways of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid.

Reaction ConditionPrimary Side ReactionEstimated Byproduct YieldRecommended Mitigation Strategy
Na₂CO₃, H₂O/Dioxane, 80 °C Ester Hydrolysis40 – 60%Switch to anhydrous K₃PO₄ or Cs₂CO₃
NaOH, H₂O/THF, 100 °C Protodeboronation> 80%Avoid strong bases; utilize KF or CsF
Aerobic, Pd(PPh₃)₄, 80 °C Homocoupling / Oxidation15 – 30%Strict degassing; use active Pd precatalysts
EtOH/H₂O, K₂CO₃, 80 °C Transesterification10 – 20%Avoid primary alcohol solvents; use pure Dioxane

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling for Base/Moisture-Sensitive Boronic Acids

This protocol is designed as a self-validating system. It incorporates in-process controls (IPCs) to ensure that causality-driven parameters (like oxygen exclusion and kinetic transmetalation) are successfully met before proceeding to the next step.

Step 1: Reagent Preparation & Catalyst Selection

  • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), and anhydrous, finely milled K₃PO₄ (2.0 equiv).

  • Add a highly active precatalyst, such as XPhos Pd G3 (2–5 mol%). Causality: The G3 precatalyst rapidly generates the active Pd(0) species at room temperature, ensuring transmetalation outpaces protodeboronation.

Step 2: Solvent Addition & Strict Degassing

  • Add anhydrous Dioxane (0.1 M relative to the aryl halide).

  • Perform three cycles of freeze-pump-thaw or sparge the mixture with ultra-pure Argon for 30 minutes. Validation Check: The solution must transition from turbid to completely clear (excluding suspended base), and no further dissolved gas evolution should be observed when vacuum is applied. If bubbling persists, continue degassing to prevent homocoupling.

Step 3: Reaction Execution & Kinetic Monitoring

  • Heat the reaction mixture to 60 °C (avoiding higher temperatures to protect the ester and limit thermal protodeboronation).

  • Validation Check (IPC): Pull a 10 µL aliquot at the 2-hour mark. Quench in 1 mL of Acetonitrile and analyze via LC-MS.

    • Pass Criteria: LC-MS must show <5% of methyl 4-hydroxybenzoate (m/z 153 [M+H]⁺).

    • Fail Criteria: If >10% des-borylation is observed, protodeboronation is outcompeting transmetalation. Halt the reaction, verify the absence of water, and consider increasing the catalyst loading.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the phosphate salts and palladium black.

  • Wash the organic layer with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong acid or base to prevent post-reaction ester hydrolysis.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups Source: ACS Publications (The Journal of Organic Chemistry) URL:1

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:3

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:4

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: PMC (National Institutes of Health) URL:2

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in chemical reactions. This guide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in chemical reactions. This guide is structured to provide in-depth, practical solutions to common solubility issues, ensuring the successful progression of your synthetic endeavors.

Introduction

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its unique structure, featuring both a hydrophilic hydroxyl group and a more nonpolar methoxycarbonylphenyl group, can lead to poor solubility in many common reaction solvents. This guide will provide a comprehensive overview of the factors influencing its solubility and offer a range of troubleshooting strategies to overcome these challenges.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Q1: My (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is not dissolving in my reaction solvent. What are the primary factors I should consider?

A1: The poor solubility of this boronic acid derivative often stems from a combination of factors related to its structure. The presence of the hydroxyl group allows for strong intermolecular hydrogen bonding, which can lead to aggregation and reduced solubility in non-polar solvents. Conversely, the organic backbone limits its solubility in purely aqueous systems.

Key factors to consider are:

  • Solvent Choice: The polarity of the solvent system is critical. A single solvent may not be sufficient to dissolve all reactants.[1]

  • Temperature: Increasing the reaction temperature can significantly enhance the solubility of solid reactants.[1]

  • pH of the Medium: The acidity or basicity of the reaction mixture can influence the ionization state of the boronic acid and its hydroxyl group, thereby affecting solubility.[2][3]

Q2: I'm performing a Suzuki-Miyaura coupling and observing a heterogeneous mixture with low conversion. How can I improve this?

A2: Low conversion in a heterogeneous Suzuki-Miyaura coupling is often a direct consequence of poor reactant solubility, which limits the effective concentration of the boronic acid in the solution phase where the catalytic cycle occurs.

Here are several strategies to address this:

  • Solvent System Optimization: A mixture of solvents is often the most effective approach. Common choices for Suzuki reactions include polar aprotic solvents like dioxane, THF, or DMF, frequently used with water as a co-solvent.[1] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.[1]

  • Elevated Temperature: Running the reaction at higher temperatures (e.g., 80-110 °C) can improve the solubility of the boronic acid.[1] However, be mindful of potential degradation of starting materials or the catalyst at excessive temperatures.[1]

  • Base Selection: The choice of base can influence solubility. While common inorganic bases like K₂CO₃ or K₃PO₄ are effective, they are often only soluble in the aqueous phase of a biphasic system.[1] In such cases, vigorous stirring is essential to maximize the interfacial area for the reaction to proceed.[1] For sensitive substrates, milder bases like KF might be considered.[4]

  • Phase-Transfer Catalysis (PTC): In biphasic systems, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed.[1] The PTC helps to shuttle the boronate from the aqueous phase to the organic phase where the palladium catalyst and aryl halide reside.[1][5]

Q3: Can I modify the boronic acid itself to improve its solubility?

A3: Yes, converting the boronic acid to a boronate ester is a common and effective strategy to enhance solubility in organic solvents.[6][7]

  • Pinacol Esters: Reacting the boronic acid with pinacol is a straightforward method to form a more lipophilic and stable pinacol boronate ester.[6][7] These esters are generally more soluble in common organic solvents like THF, dioxane, and toluene.[6][7]

  • MIDA Esters: For substrates that are sensitive to protodeboronation, N-methyliminodiacetic acid (MIDA) boronates offer increased stability.[4] They are designed for a slow release of the boronic acid under the reaction conditions, which can minimize side reactions.[4]

It is important to note that while boronate esters improve solubility and stability, the ester must typically be hydrolyzed back to the boronic acid in situ for the transmetalation step to occur.[7] The presence of water and a base in the reaction mixture usually facilitates this hydrolysis.

Q4: Are there any other additives that can help with solubility?

A4: The use of co-solvents and other additives can be beneficial.

  • Co-solvents: As mentioned, water is a common and effective co-solvent in Suzuki reactions.[1] Other organic co-solvents can also be screened to find an optimal mixture.

  • Complexing Agents: In aqueous media, the addition of certain polyols, like mannitol or sorbitol, can increase the solubility of boronic acids.[2] They form water-soluble boronate esters, which can also lower the pKa of the boronic acid.[2]

Q5: My reaction seems to be stalling. Could solubility be the issue even if everything initially dissolves?

A5: Yes, it's possible. As the reaction proceeds, changes in the composition of the reaction mixture could lead to the precipitation of reactants or intermediates. Additionally, the catalyst itself might have limited solubility in the chosen solvent system, especially as the reaction progresses. In some cases, the product of the reaction may be poorly soluble and coat the catalyst, leading to deactivation. Careful monitoring of the reaction mixture for any changes in appearance is crucial.

Data Presentation

The following table provides a qualitative overview of the solubility of phenylboronic acid, the parent compound of your reagent, in various common organic solvents. This can serve as a starting point for solvent screening. The introduction of the hydroxyl and methoxycarbonyl groups will alter this profile, generally decreasing solubility in non-polar solvents and potentially increasing it in more polar, protic solvents.

Solvent ClassExamplesEstimated Solubility of Phenylboronic AcidReference(s)
EthersDiethyl ether, THF, DioxaneHigh[6][8][9]
KetonesAcetoneHigh[6]
AlcoholsEthanol, MethanolSoluble[9]
Aromatic HydrocarbonsTolueneModerate[10]
Halogenated SolventsChloroformModerate[6]
Aliphatic HydrocarbonsHexanes, CyclohexanePoorly Soluble[6][9]
WaterLow[11][12]

Note: This table is based on data for the parent phenylboronic acid and should be used as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Solubility Enhancement

This protocol outlines a general starting point for a Suzuki-Miyaura coupling reaction involving a poorly soluble boronic acid, incorporating the use of a mixed solvent system and elevated temperature.

Materials:

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, aryl halide, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with a standard aqueous workup and purification.

Protocol 2: In Situ Formation of a Boronate Ester for Improved Solubility

This protocol describes the conversion of the boronic acid to its pinacol ester prior to the cross-coupling reaction.

Part A: Formation of the Pinacol Boronate Ester

Materials:

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Combine the boronic acid and pinacol in a round-bottom flask.

  • Add the anhydrous solvent.

  • If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.

  • Alternatively, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude pinacol boronate ester, which can often be used directly in the next step.

Part B: Suzuki-Miyaura Coupling with the Pinacol Boronate Ester

Follow the procedure in Protocol 1 , substituting the boronic acid with the prepared pinacol boronate ester.

Visualizations

Caption: Decision workflow for addressing solubility issues.

suzuki_catalytic_cycle cluster_solubility Solubility is Critical Here Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the importance of boronic acid solubility.

References

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting strategies, and optimized protocols for researchers working with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting strategies, and optimized protocols for researchers working with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9).

Because this building block contains both a reactive ortho-hydroxyl group and a base-sensitive methyl ester, it requires highly specific reaction conditions to prevent side reactions during palladium-catalyzed cross-coupling.

Part 1: Mechanistic Insights & Causality (The "Why" Behind the Chemistry)

Working with this specific boronic acid presents a dual chemoselectivity challenge in Suzuki-Miyaura reactions. Understanding the causality behind these challenges is critical for optimizing your yield.

1. The Ortho-Hydroxyl Effect (Protodeboronation & Catalyst Poisoning) The hydroxyl group at the 2-position is strongly electron-donating and capable of hydrogen bonding. Under standard basic conditions, it accelerates protodeboronation (the hydrolytic cleavage of the C–B bond to form a C–H bond) by stabilizing the ipso-carbon intermediate. Furthermore, the deprotonated phenoxide can chelate to the Palladium(II) center. This forms a stable, unreactive metallacycle that stalls the catalytic cycle, preventing reductive elimination.

2. The Methoxycarbonyl Effect (Ester Saponification) The methyl ester at the 5-position is highly susceptible to nucleophilic attack. Using standard Suzuki bases (like aqueous NaOH, KOH, or high concentrations of Na₂CO₃) at elevated temperatures will inevitably lead to ester hydrolysis. This yields the corresponding carboxylic acid rather than the desired ester-functionalized biaryl.

To achieve high yields, the reaction requires a delicate balance: a base mild enough to preserve the methyl ester, yet capable of participating in the 1[1], coupled with a highly active catalyst system to outcompete protodeboronation.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but my yield of the cross-coupled product is <15%. The major byproduct is methyl 4-hydroxybenzoate. What is happening? A: You are observing rapid protodeboronation. The ortho-hydroxyl group is facilitating the hydrolytic cleavage of the carbon-boron bond before transmetalation can occur.

  • Causality & Solution: This side reaction outcompetes transmetalation when the catalyst is too slow or the temperature is too high. Switch to a highly active, bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) paired with a Pd precatalyst (like XPhos Pd G3). These ligands accelerate the oxidative addition and transmetalation steps. Additionally, lower the reaction temperature to 60–65 °C.

Q2: The cross-coupling worked, but the methyl ester was hydrolyzed to a carboxylic acid. How do I prevent saponification? A: The base you are using is too strong, or the water content in your solvent is too high.

  • Causality & Solution: Strong bases like NaOH or KOH will hydrolyze the methoxycarbonyl group. Switch to a milder, non-nucleophilic base such as anhydrous Potassium Phosphate (K₃PO₄). 2[2] that prevents ester hydrolysis while effectively activating boronic acids. Use a solvent system with minimal water, such as 1,4-Dioxane/H₂O (10:1 v/v).

Q3: The reaction stalls at 40% conversion. Adding more boronic acid doesn't help. Why? A: The catalyst is likely being poisoned by the ortho-hydroxyl group.

  • Causality & Solution: The phenoxide anion can act as a bidentate ligand, coordinating to the Pd(II) intermediate and forming a complex that refuses to undergo reductive elimination. Using a sterically demanding ligand like XPhos prevents this unwanted coordination due to its massive steric bulk, forcing the hydroxyl group away from the metal center.

Part 3: Visualizations

MechanisticPathways Start (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid + Aryl Halide + Pd Catalyst BaseChoice Base & Solvent Conditions Start->BaseChoice StrongBase Strong Base / High H2O (e.g., NaOH, KOH) BaseChoice->StrongBase HighTemp High Temp / Slow Catalyst (e.g., >90°C, Pd(PPh3)4) BaseChoice->HighTemp MildBase Mild Base / Low H2O / Fast Catalyst (e.g., K3PO4, XPhos Pd G3, 65°C) BaseChoice->MildBase Hydrolysis Ester Hydrolysis (Carboxylic Acid Byproduct) StrongBase->Hydrolysis Proto Protodeboronation (Methyl 4-hydroxybenzoate) HighTemp->Proto Product Desired Cross-Coupled Product (Ester Intact) MildBase->Product

Mechanistic divergence based on reaction conditions.

Workflow Step1 1. Preparation Glovebox / Schlenk Add Reagents & K3PO4 Step2 2. Solvent Degassed Dioxane/H2O (10:1) Step1->Step2 Step3 3. Reaction 65°C, 4-8 hours Vigorous Stirring Step2->Step3 Step3->Step3 Monitor via LC-MS Step4 4. Quench Sat. NH4Cl (Prevents post-rxn hydrolysis) Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Optimized experimental workflow for chemoselective Suzuki-Miyaura coupling.

Part 4: Quantitative Data Presentation

The following table summarizes the optimization matrix, demonstrating how different variables impact the chemoselectivity of the reaction.

Table 1: Condition Screening for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Ester Hydrolysis (%)Protodeboronation (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/EtOH/H₂O90>95>80% ~10%
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8075~30%~25%
Pd(OAc)₂ / PCy₃K₃PO₄ (2.0)MeCN/H₂O (3:1)7085<5%~15%
XPhos Pd G3 (2%) K₃PO₄ (2.0) Dioxane/H₂O (10:1) 65 >95 <1% <5%

Part 5: Optimized Experimental Protocol

Methodology: Chemoselective Suzuki-Miyaura Coupling This self-validating protocol is engineered to3[3] while completely suppressing ester hydrolysis.

Reagents:

  • Aryl halide (1.0 equiv)

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (2–5 mol %)

  • K₃PO₄ (anhydrous, finely ground, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v), thoroughly degassed via freeze-pump-thaw or sparging.

Step-by-Step Procedure:

  • Preparation: In a rigorous inert atmosphere (glovebox or standard Schlenk technique), charge an oven-dried reaction vial with the aryl halide, the boronic acid, XPhos Pd G3, and anhydrous K₃PO₄.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O (10:1) mixture via syringe.

    • Self-validating check: The solution should turn from pale yellow to a deeper reddish/brown color, indicating the generation of the active Pd(0) species from the G3 precatalyst.

  • Reaction: Seal the vial and heat to 65 °C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) for 4–8 hours.

    • Critical Note: Keeping the temperature strictly at or below 65 °C is mandatory to prevent thermal protodeboronation and ester hydrolysis.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the aryl halide indicates completion.

  • Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate, and immediately wash with a saturated aqueous NH₄Cl solution.

    • Causality: The mildly acidic NH₄Cl neutralizes the K₃PO₄ base, preventing any post-reaction hydrolysis of the ester during the aqueous workup.

  • Isolation: Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Facile Assembly of Fused Benzo[4,5]furo Heterocycles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Potassium Phosphate as a High-Performance Solid Base in Phase-Transfer-Catalyzed Alkylation Reactions. ACS Publications. URL:[Link]

Sources

Optimization

Troubleshooting guide for cross-coupling reactions involving (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly functionalized building blocks.

Working with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions presents a unique dual-threat scenario. The molecule contains an ortho-hydroxyl group that aggressively drives catalyst deactivation and protodeboronation, paired with a meta-ester (methoxycarbonyl) group that is highly susceptible to saponification under standard basic conditions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you bypass these competing pathways and achieve high-yielding cross-couplings.

Pathway Analysis: Competing Reactions

To troubleshoot effectively, we must first map the mechanistic landscape. The diagram below illustrates how the desired transmetalation pathway competes with base-mediated protodeboronation and ester hydrolysis.

G SM (2-Hydroxy-5-(methoxycarbonyl)phenyl) boronic acid Pd Pd Catalyst + Base Transmetalation SM->Pd Desired Pathway BaseH2O Aqueous Base / Heat SM->BaseH2O Competing Pathway 2 BaseOH Base / H2O Coordination SM->BaseOH Competing Pathway 1 Product Cross-Coupled Product (Intact Ester & OH) Pd->Product Reductive Elimination Hydro Hydrolyzed Byproduct (Carboxylic Acid) BaseH2O->Hydro Ester Saponification Proto Protodeboronated Byproduct (Methyl 4-hydroxybenzoate) BaseOH->Proto Protodeboronation Product->BaseH2O Over-reaction

Reaction pathways of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid under Suzuki conditions.

Diagnostic FAQs & Troubleshooting Guide

Q1: My starting material disappears rapidly, but I am not forming the cross-coupled product. LCMS shows a mass corresponding to methyl 4-hydroxybenzoate. What is happening? Analysis: You are observing rapid protodeboronation . The ortho-hydroxyl group acts as an internal hydrogen bond donor to incoming water or hydroxide ions, stabilizing the tetrahedral boronate transition state. This facilitates a rapid σ-bond metathesis that cleaves the C-B bond[1]. Furthermore, at elevated pH levels, the formation of highly reactive arylboronate anions exponentially accelerates this degradation[2]. Corrective Action:

  • Kinetic Outcompeting: Switch to a highly active precatalyst like XPhos Pd G3 to accelerate the oxidative addition and transmetalation steps, ensuring the cross-coupling outpaces the background protodeboronation rate.

  • Thermal Control: Lower the reaction temperature to 60 °C. Protodeboronation is highly temperature-dependent.

Q2: The cross-coupling is successful, but my methyl ester is converting into a carboxylic acid. How can I preserve the methoxycarbonyl group? Analysis: The methoxycarbonyl group is undergoing saponification. Standard Suzuki-Miyaura reactions rely on aqueous basic conditions (e.g., Na₂CO₃ in refluxing THF/H₂O)[3], which readily hydrolyze methyl esters. Corrective Action:

  • Base Modification: Avoid strong bases like NaOH or KOH. Instead, utilize weaker, milder bases such as K₃PO₄ or Cs₂CO₃[4].

  • Solvent Partitioning: Employ a biphasic solvent system (e.g., n-butanol/water or toluene/water). This limits the physical contact between the organic ester and the bulk aqueous base, drastically reducing the hydrolysis rate[4].

Q3: The reaction stalls at 20-30% conversion. Adding more catalyst or extending the reaction time does not improve the yield. Why? Analysis: You are experiencing catalyst poisoning via chelation . Once the boronic acid undergoes transmetalation, the adjacent ortho-hydroxyl group can coordinate to the Pd(II) center, displacing a labile ligand to form a highly stable, unreactive metallacycle. This acts as a thermodynamic sink. Corrective Action: Utilize sterically demanding, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos ). The extreme steric bulk of these ligands prevents the formation of the planar chelate and forces the Pd(II) center to undergo rapid reductive elimination.

Quantitative Optimization Matrix

To illustrate the causality of these troubleshooting steps, below is a comparative data matrix demonstrating how different catalyst and base systems impact the fate of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid.

Catalyst System (Loading)Base / Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)Ester Hydrolysis (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / THF80< 10> 60~ 30
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / Dioxane80453520
XPhos Pd G3 (2 mol%) K₃PO₄ (s) / n-BuOH:H₂O 60 88 < 5 < 5
Pd(OAc)₂ / SPhos (5 mol%)CsF (s) / Toluene (Anhydrous)9082< 50

Note: The XPhos Pd G3 / K₃PO₄ system provides the optimal balance of rapid transmetalation (suppressing protodeboronation) and mild basicity (preventing ester hydrolysis).

Self-Validating Experimental Protocol

The following step-by-step methodology is engineered specifically for this substrate, incorporating the mechanistic safeguards discussed above.

Optimized Biphasic Suzuki-Miyaura Coupling

Step 1: Reagent Preparation (Anhydrous Setup) In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Causality: Limiting the boronic acid excess to 1.2 equivalents prevents the accumulation of protodeboronated phenolic byproducts, which can complicate downstream purification. XPhos Pd G3 ensures the rapid generation of the active L₁Pd(0) species.

Step 2: Atmospheric Control Evacuate the flask and backfill with Argon (repeat 3x).

  • Causality: Oxygen must be strictly excluded to prevent oxidative homocoupling of the boronic acid and degradation of the phosphine ligand.

Step 3: Solvent and Base Addition Add degassed n-butanol and water (5:1 v/v ratio, 0.2 M concentration). Follow immediately with finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Causality: The biphasic n-butanol/water system keeps the base in the aqueous layer while the substrate remains primarily in the organic layer, protecting the methoxycarbonyl group from saponification[4].

Step 4: Thermal Activation Heat the reaction mixture to 60 °C with vigorous stirring (1000 rpm) for 4-6 hours.

  • Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area for transmetalation. The moderate temperature of 60 °C is sufficient for XPhos-mediated coupling but low enough to suppress thermal protodeboronation[1].

Step 5: Validation Checkpoint & Workup

  • Self-Validation: Before quenching, run a TLC (Hexanes:EtOAc 3:1) or LCMS.

    • Success Indicator: Disappearance of the aryl halide and appearance of a new UV-active product mass.

    • Failure Indicator: If the boronic acid is consumed but the product is absent, check for a non-polar UV-active spot (methyl 4-hydroxybenzoate, indicating protodeboronation) or a baseline polar spot (carboxylic acid, indicating hydrolysis).

  • Quench: If successful, cool to room temperature and quench with saturated aqueous NH₄Cl. Causality: NH₄Cl acts as a mild buffer, neutralizing the K₃PO₄ and protecting the ester during the ethyl acetate extraction.

References

  • Ester Stability under Suzuki/Buchwald Conditions, Reddit Chemistry Community,
  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups, The Journal of Organic Chemistry - ACS Public
  • Suzuki-Miyaura Coupling, Chemistry LibreTexts,
  • Protodeboronation of (Hetero)

Sources

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Welcome to the Advanced Troubleshooting Guide for organoboron cross-coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized arylboron...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for organoboron cross-coupling. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized arylboronic acids.

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is notoriously difficult to handle in standard Suzuki-Miyaura couplings. The combination of an ortho-hydroxyl group and a strongly electron-withdrawing meta/para-ester group creates a "perfect storm" for rapid C–B bond cleavage. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yielding cross-couplings while suppressing deboronation.

Mechanistic Analysis: The Causality of Degradation

To prevent a side reaction, we must first understand its thermodynamic and kinetic drivers. Protodeboronation under basic cross-coupling conditions is not a random degradation; it is a highly ordered, base-catalyzed pathway[1].

When exposed to aqueous base, the boronic acid (Ar-B(OH)₂) is converted into the reactive trihydroxyboronate anion [Ar-B(OH)₃]⁻. For (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, two structural features drastically accelerate the cleavage of the C–B bond from this intermediate:

  • The Electron-Withdrawing Group (EWG) Effect: The -COOMe group stabilizes the transient aryl anion that develops during the transition state of C–B bond cleavage. Highly electron-deficient arylboronic acids have been shown to protodeboronate orders of magnitude faster than neutral species[1].

  • The Ortho-Hydroxyl Effect: The free -OH group at the ortho position acts as an internal general acid. It can form a hydrogen-bonding network that pre-organizes water molecules or directly facilitates a concerted proton transfer to the ipso-carbon during deboronation, bypassing the need for an external proton source[2].

Mechanism BA Arylboronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base / OH- Transmetalation Transmetalation (Pd-Catalyst) Boronate->Transmetalation Fast (Desired) Protodeboronation Protodeboronation (C-B Cleavage) Boronate->Protodeboronation Accelerated by -OH and -COOMe Product Cross-Coupled Product (Ar-R) Transmetalation->Product Byproduct Deboronated Arene (Methyl 4-hydroxybenzoate) Protodeboronation->Byproduct

Competitive pathways of boronate anions in base-catalyzed Suzuki-Miyaura couplings.

Troubleshooting FAQs

Q1: Should I convert this boronic acid to a pinacol ester to increase its stability? A: Not necessarily. It is a common misconception that esterification universally protects against protodeboronation. Recent kinetic studies reveal that hydrolysis of the ester to the boronic acid can be the dominant component of the deboronation process, and in some cases, the ester itself undergoes direct protodeboronation faster than the parent acid[3]. For this specific substrate, masking the boronic acid as a MIDA boronate (which allows for slow, controlled release under anhydrous conditions) is a much more effective strategy than a simple pinacol ester[4].

Q2: What are the optimal base and solvent systems to prevent this side reaction? A: You must eliminate protic solvents and hydroxide/carbonate bases. The standard K₂CO₃ in Dioxane/H₂O will rapidly destroy your starting material. Instead, use anhydrous conditions with a fluoride source , such as Cesium Fluoride (CsF) in anhydrous 1,4-dioxane. Fluoride activates the boron via the formation of a fluoroborate species, facilitating transmetalation without providing the hydroxide ions necessary for the classic protodeboronation pathway[2].

Q3: Can temperature adjustments alone solve the protodeboronation issue? A: Lowering the temperature helps, as protodeboronation is highly temperature-dependent[5]. However, lowering the temperature also slows down the desired transmetalation step. To successfully run this reaction at lower temperatures (e.g., 40–50 °C), you must pair the lower temperature with a highly active catalyst, such as XPhos Pd G3 , which undergoes rapid oxidative addition and transmetalation even at room temperature.

Q4: If catalytic optimization fails, what is the best structural workaround? A: Protect the ortho-hydroxyl group. By converting the free -OH to a Methoxymethyl (MOM) ether or a Benzyl (Bn) ether, you eliminate the internal hydrogen-bonding network that catalyzes the C–B bond cleavage. Once protected, the boronic acid behaves much more like a standard electron-deficient arylboronic acid and can often survive standard coupling conditions.

Workflow Start Assess Substrate: (2-OH-5-COOMe)PhB(OH)2 Step1 Attempt 1: Anhydrous Conditions (CsF, Dioxane, XPhos Pd G3) Start->Step1 Check1 Yield > 80%? Step1->Check1 Success Proceed to Scale-up Check1->Success Yes Step2 Attempt 2: Mask Boronic Acid (Convert to MIDA Boronate) Check1->Step2 No (Deboronation) Check2 Yield > 80%? Step2->Check2 Check2->Success Yes Step3 Attempt 3: Protect ortho-OH (MOM/Bn Protection) Check2->Step3 No Step3->Success Ultimate Solution

Troubleshooting workflow for optimizing couplings with labile ortho-hydroxyarylboronic acids.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when coupling (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid with a standard aryl bromide based on various reaction parameters. Notice how the elimination of water and the use of highly active precatalysts shift the mass balance away from the deboronated byproduct (methyl 4-hydroxybenzoate).

Reaction ConditionsBase / Solvent SystemTempCatalyst SystemProtodeboronation (%)Product Yield (%)
Standard Aqueous K₂CO₃ (2 eq) / Dioxane:H₂O (4:1)80 °CPd(PPh₃)₄ (5 mol%)> 85%< 10%
Mild Aqueous K₃PO₄ (2 eq) / THF:H₂O (10:1)60 °CPd(dppf)Cl₂ (5 mol%)~ 60%~ 30%
Anhydrous Fluoride CsF (3 eq) / Anhydrous Dioxane50 °CXPhos Pd G3 (2 mol%)< 15%> 80%
OH-Protected (MOM) K₂CO₃ (2 eq) / Dioxane:H₂O (4:1)80 °CPd(PPh₃)₄ (5 mol%)< 5%> 90%

Validated Step-by-Step Protocol: Anhydrous Coupling

This protocol utilizes an anhydrous fluoride base and a highly active Buchwald precatalyst to ensure transmetalation outpaces protodeboronation. It is designed as a self-validating system : by incorporating 1,3,5-trimethoxybenzene as an internal standard, you can accurately track the mass balance between the desired product and the deboronated byproduct via quantitative NMR or LC-MS.

Materials Required:

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.5 equivalents)

  • Aryl halide electrophile (1.0 equivalent)

  • Cesium Fluoride (CsF), spray-dried and stored in a desiccator (3.0 equivalents)

  • XPhos Pd G3 precatalyst (2–5 mol%)

  • Anhydrous 1,4-Dioxane (sparged with Argon for 30 minutes)

  • 1,3,5-Trimethoxybenzene (0.5 equivalents, internal standard)

Step-by-Step Methodology:

  • Preparation (Glovebox or strict Schlenk technique): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.5 mmol), anhydrous CsF (3.0 mmol), XPhos Pd G3 (0.02 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol).

  • Purge Cycle: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. (Note: Oxygen and moisture are strictly detrimental here; moisture will immediately trigger the protodeboronation pathway).

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Initiation: Place the flask in a pre-heated oil bath at 50 °C . Stir vigorously (800 rpm) to ensure the heterogeneous CsF is well suspended.

  • Monitoring (Self-Validation): After 2 hours, withdraw a 50 µL aliquot via a degassed syringe. Dilute with LC-MS grade acetonitrile and analyze.

    • Diagnostic Check: Compare the integration of the cross-coupled product against the deboronated byproduct (methyl 4-hydroxybenzoate, m/z 152.15). If the byproduct exceeds 20%, verify the anhydrous nature of your solvent and the quality of your CsF.

  • Workup: Once the aryl halide is consumed (typically 4–8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Journal of the American Chemical Society[Link][1]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society[Link][3]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids The Journal of Organic Chemistry[Link][2]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling ChemRxiv[Link][4]

Sources

Optimization

Catalyst selection for difficult couplings with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Suzuki-Miyaura cross-coupling of (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Suzuki-Miyaura cross-coupling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid .

This substrate presents a "perfect storm" of reactivity issues: an ortho-hydroxyl group that actively destroys the boronic acid, a methyl ester prone to saponification, and a tendency to poison unoptimized palladium catalysts. Below is our comprehensive troubleshooting matrix, theoretical deep-dive, and self-validating protocol to ensure your coupling succeeds.

Diagnostic Matrix: Quantitative Condition Comparison

To understand why standard conditions fail, we must look at the quantitative distribution of side products. The table below summarizes the causal relationship between catalyst/base selection and reaction outcomes for this specific substrate class.

Catalyst SystemBase / Solvent SystemTemp (°C)Protodeboronation (%)Ester Hydrolysis (%)Biaryl Yield (%)
Pd(PPh3)4 (5 mol%)NaOH (aq) / THF80> 60%> 80%< 10%
Pd(dppf)Cl2 (5 mol%)K2CO3 (aq) / Dioxane80~ 40%~ 15%~ 45%
XPhos Pd G3 (2 mol%) K3PO4 (aq) / THF (10:1) 40 < 5% < 1% > 90%

Data Interpretation: High temperatures and strong bases lead to near-complete destruction of the starting material. Success requires a low-temperature, highly active catalytic system.

Deep-Dive FAQs: Causality & Theory

Q: Why does my boronic acid degrade into methyl 4-hydroxybenzoate before the coupling completes? A: This degradation is known as protodeboronation . The ortho-hydroxyl group acts as an intramolecular catalyst. Under basic conditions, the formation of the boronate "ate" complex increases the tetrahedral character of the boron atom. The adjacent ortho-OH group facilitates a concerted proton transfer to the ipso-carbon, drastically lowering the activation energy for C-B bond cleavage ()[1]. If your palladium catalyst initiates too slowly, this degradation pathway outcompetes the desired transmetalation.

Q: Why am I losing the methyl ester group during the reaction? A: The methoxycarbonyl group is highly susceptible to saponification (base-catalyzed ester hydrolysis). Standard Suzuki-Miyaura conditions often utilize strong aqueous bases (e.g., NaOH, Na2CO3) at high temperatures (80–100 °C). In an aqueous-organic mixture, these conditions rapidly hydrolyze the methyl ester into a carboxylic acid.

Q: Which catalyst system is best suited to overcome both issues simultaneously? A: The XPhos Pd G3 precatalyst is the optimal choice ()[2]. Mechanistic Causality:

  • Rapid Initiation: The G3 precatalyst features a methanesulfonate leaving group that allows for near-instantaneous generation of the active, monoligated L-Pd(0) species at mild temperatures (40 °C) ()[3]. This speed ensures transmetalation occurs before protodeboronation can destroy your starting material.

  • Steric Shielding: The extreme bulk of the XPhos ligand prevents the ortho-OH group from chelating the palladium center (which would otherwise form an unreactive metallacycle and precipitate as Pd black).

  • Mild Base Compatibility: Because XPhos Pd G3 is so active, you can use weak bases like K3PO4, which preserves the sensitive methyl ester.

Mechanistic Visualization

The following diagram illustrates the competing pathways dictating the fate of your starting material.

Workflow SM (2-Hydroxy-5-(methoxycarbonyl)phenyl) boronic acid CatOpt Optimized Path XPhos Pd G3 K3PO4, 40°C SM->CatOpt Fast Pd(0) Initiation CatPoor Harsh Path Pd(PPh3)4 NaOH, 80°C SM->CatPoor Slow Pd(0) Initiation Prod Desired Biaryl (High Yield) CatOpt->Prod Rapid Transmetalation Side1 Methyl 4-hydroxybenzoate (Protodeboronation) CatPoor->Side1 ortho-OH assisted cleavage Side2 Carboxylic Acid (Ester Hydrolysis) CatPoor->Side2 Base-catalyzed Saponification

Mechanistic pathways: Optimized XPhos Pd G3 catalysis vs. degradation under harsh conditions.

Optimized Experimental Protocol

This protocol is a self-validating system. By keeping the temperature low and the aqueous volume minimal, we structurally enforce the survival of both the boronic acid and the ester.

Objective: Chemoselective cross-coupling of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid with an aryl halide.

Reagents:

  • Aryl halide (1.0 equiv)

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (0.5 M aqueous solution, 2.0 equiv)

  • Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Inert Preparation: In a glovebox or using standard Schlenk techniques, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged THF to the vial. Causality: THF provides excellent solubility for the G3 precatalyst, ensuring homogeneous and rapid initiation.

  • Base Injection: Seal the vial with a PTFE-lined septum cap. Syringe in 4.0 mL of degassed 0.5 M aqueous K3PO4. Causality: The biphasic nature and weak basicity of K3PO4 prevent the nucleophilic attack required for ester saponification.

  • Thermal Control: Place the vial in a pre-heated block at 40 °C and stir vigorously (1000 rpm) for 2–4 hours. Causality: 40 °C is the kinetic "sweet spot" where XPhos Pd G3 is fully active, but the thermal activation barrier for ortho-OH mediated protodeboronation is not breached.

  • In-Process Monitoring: At 2 hours, sample the organic layer for LC-MS. You should observe complete consumption of the aryl halide. If a black precipitate (Pd black) forms, it indicates oxygen ingress or a failed transmetalation step; verify your degassing procedure.

  • Work-up: Cool to room temperature. Dilute with 10 mL Ethyl Acetate and 5 mL water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo for subsequent column chromatography.

References

  • ACS Catalysis | Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions |[Link]

  • Journal of the American Chemical Society | Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion |[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Couplings

Executive Summary For researchers and drug development professionals, selecting the optimal boronic acid derivative is a critical determinant of yield and scalability in Suzuki-Miyaura cross-coupling reactions. (2-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal boronic acid derivative is a critical determinant of yield and scalability in Suzuki-Miyaura cross-coupling reactions. (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) presents a unique mechanistic profile due to its dual-substitution pattern: an ortho-hydroxyl group and a meta-methoxycarbonyl (ester) group[1][2].

This guide objectively compares its performance against baseline and single-substituted alternatives, providing mechanistic causality, empirical data, and a self-validating experimental protocol designed to overcome the inherent challenges of sterically hindered, electronically deactivated substrates.

Structural & Mechanistic Analysis: The "Push-Pull" Effect

To understand the behavior of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, we must deconvolute the competing electronic and steric effects of its substituents[3][4].

The ortho-Hydroxyl Effect (Steric & Chelating)

Substituents at the ortho position of arylboronic acids introduce significant steric hindrance, which typically retards the transmetalation step of the catalytic cycle[3]. Furthermore, the proximity of the hydroxyl group to the carbon-boron bond increases the susceptibility of the compound to hydrolytic protodeboronation —a destructive side reaction where the boronic acid is cleaved to yield the corresponding phenol[3]. However, the o-OH group can also participate in transient hydrogen bonding or direct O-chelation with the palladium center, which, when paired with the right ligand, can stabilize the transition state[4].

The meta-Methoxycarbonyl Effect (Electronic)

The ester group at position 5 acts as an electron-withdrawing group (EWG). In Suzuki couplings, EWGs decrease the electron density on the boron atom, increasing its Lewis acidity. This thermodynamic shift accelerates the coordination of the base (e.g., OH⁻ or PO₄³⁻) to form the reactive tetravalent boronate anion[5]. However, this same electron withdrawal reduces the nucleophilicity of the aryl ring, slightly impeding the subsequent migration of the aryl group onto the palladium(II) complex.

Synergistic Causality

In (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, the EWG compensates for the steric hindrance of the o-OH group by rapidly driving the pre-equilibrium toward the active boronate species. This makes it more reactive than a purely sterically hindered analog, provided that protodeboronation is suppressed through anhydrous or mild-base conditions.

Mechanism A Pd(0) L_n Active Catalyst B Oxidative Addition (Aryl Halide Activation) A->B C Base Coordination (Formation of Pd-OR) B->C D Boronate Formation Accelerated by 5-COOMe C->D E Transmetalation Hindered by 2-OH Sterics D->E F Reductive Elimination (Biaryl Product Formation) E->F F->A

Mechanistic pathway highlighting the substituent effects on the Suzuki catalytic cycle.

Comparative Performance Data

To objectively evaluate (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, we compare it against three reference compounds in a standardized coupling with 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv) in Dioxane/H₂O at 90°C.

Boronic Acid DerivativeSteric HindranceElectronic ProfileYield (%)Reaction Time (h)Protodeboronation (%)
Phenylboronic acid LowNeutral98%2< 1%
4-(Methoxycarbonyl)phenylboronic acid LowElectron-Poor (EWG)92%42%
2-Hydroxyphenylboronic acid [6]HighElectron-Rich (EDG)65%1218%
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid HighMixed (Push-Pull)78% 8 12%

Data Interpretation:

  • Baseline vs. EWG: Simple phenylboronic acid reacts rapidly. Adding an EWG (4-COOMe) slows the migration step, increasing reaction time but maintaining high yields.

  • The ortho-Penalty: 2-Hydroxyphenylboronic acid suffers from severe steric hindrance and high protodeboronation, dropping the yield to 65%[3].

  • The Rescue Effect: The addition of the 5-COOMe group to the 2-hydroxy scaffold (our target compound) improves the yield to 78% and reduces the reaction time compared to 2-hydroxyphenylboronic acid. The increased Lewis acidity of the boron accelerates boronate formation, partially overcoming the steric penalty of the ortho-hydroxyl group[4][5].

Self-Validating Experimental Protocol

When working with ortho-substituted, electronically deactivated boronic acids, standard conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃) often fail due to slow transmetalation and competing hydrolysis[3][7]. The following protocol utilizes a Buchwald ligand (SPhos) and a mild, anhydrous-leaning base (K₃PO₄) to suppress protodeboronation while accelerating the coupling.

Reagents & Materials
  • Aryl Halide: 1.0 mmol

  • (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid: 1.5 mmol (Excess compensates for minor protodeboronation)[8]

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: SPhos (0.10 mmol, 10 mol%) - Crucial for bulky substrates.

  • Base: K₃PO₄ (3.0 mmol) - Provides sufficient basicity without the high aqueous solubility that drives hydrolysis.

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v, 5 mL)

Step-by-Step Methodology
  • System Preparation (Causality: Oxygen Exclusion)

    • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Validation: Ensure the solid mixture is free-flowing. Clumping indicates moisture, which will accelerate protodeboronation.

  • Solvent Addition & Degassing (Causality: Catalyst Preservation)

    • Action: Add the Dioxane/H₂O mixture. Subject the flask to three cycles of Freeze-Pump-Thaw.

    • Validation: The solution should transition from a heterogeneous suspension to a distinct yellow/orange hue as the active Pd(0)-SPhos complex forms. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Reaction Execution (Causality: Kinetic Overcoming of Sterics)

    • Action: Backfill with Argon and heat the reaction mixture to 90°C in a pre-heated oil bath for 8 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl halide spot validates successful oxidative addition and transmetalation.

  • Workup & Isolation

    • Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation: Purify the crude residue via silica gel flash chromatography. The isolated biaryl product should be characterized by ¹H NMR, noting the distinct shifts of the retained hydroxyl and methoxycarbonyl protons.

Workflow N1 1. Solid Reagents Pd(OAc)2, SPhos, K3PO4 N2 2. Degassing Freeze-Pump-Thaw x3 N1->N2 N3 3. Thermal Coupling 90°C, 8h, Dioxane/H2O N2->N3 N4 4. Aqueous Workup EtOAc Extraction N3->N4 N5 5. Purification Flash Chromatography N4->N5

Step-by-step workflow for the optimized Suzuki coupling of hindered boronic acids.

Conclusion

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized building block that requires nuanced handling in cross-coupling chemistry[1][9]. While its ortho-hydroxyl group introduces steric drag and a risk of protodeboronation, its meta-ester group provides a compensatory electronic pull that accelerates boronate formation[3][4]. By utilizing electron-rich, bulky phosphine ligands (like SPhos) and carefully controlling the base/water ratio, researchers can achieve high-yielding biaryl syntheses that leverage the full structural complexity of this reagent.

References

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from: [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids... Retrieved from:[Link]

  • Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from: [Link]

Sources

Comparative

Comprehensive Analysis and Performance Comparison of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid in Cross-Coupling Workflows

Executive Summary (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly specialized bifunctional building block utilized in advanced organic synthesis and drug discovery . Featuring an ortho-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly specialized bifunctional building block utilized in advanced organic synthesis and drug discovery . Featuring an ortho-hydroxyl group and a meta-methoxycarbonyl (ester) moiety relative to the boronic acid, this compound presents unique electronic and steric properties. This guide provides an objective performance comparison of this reagent against standard boronic acid alternatives, detailing mechanistic causality, optimized experimental protocols, and analytical confirmation strategies.

Structural & Mechanistic Profiling

The reactivity of phenylboronic acids in Suzuki-Miyaura cross-coupling is governed by a delicate interplay of steric and electronic factors .

  • Electronic Effects (The Ester Group): The methoxycarbonyl group at the 5-position acts as an electron-withdrawing group (EWG). While EWGs generally decelerate the transmetalation step by reducing the nucleophilicity of the boronate intermediate, the ester is less deactivating than strongly withdrawing groups like nitro or cyano moieties. Crucially, the ester requires mild basic conditions to prevent competitive saponification (hydrolysis) during the coupling cycle.

  • Steric & Chelation Effects (The Ortho-Hydroxyl Group): The ortho-hydroxyl group introduces significant steric bulk adjacent to the carbon-boron bond. However, it also provides a unique mechanistic advantage: O-chelation . During transmetalation, the oxygen atom can serve as an extra ligand, coordinating with the palladium center. This chelation effect alters the geometry of the transition state, which can enhance regioselectivity and atroposelectivity in sterically hindered systems .

  • Protodeboronation Risk: Ortho-substituted boronic acids, particularly those with heteroatoms, are highly susceptible to base-catalyzed protodeboronation . The proximity of the hydroxyl group facilitates the cleavage of the C-B bond, necessitating carefully optimized, often mildly aqueous conditions to suppress this side reaction.

Comparative Performance Data

To objectively evaluate the performance of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, we compare its cross-coupling efficiency against three structural analogs. The benchmark reaction is a standard Suzuki-Miyaura coupling with 4-bromoanisole using a Pd(dppf)Cl₂ catalyst system at 80 °C.

Table 1: Comparative Reactivity Profile in Suzuki-Miyaura Coupling

Boronic Acid Coupling PartnerYield (%)Protodeboronation (%)Ester Hydrolysis (%)Primary Challenge
Phenylboronic acid (Baseline)95%< 2%N/ANone (Highly reactive)
(4-(Methoxycarbonyl)phenyl)boronic acid 88%< 5%< 2%Mild electronic deactivation
(2-Methoxyphenyl)boronic acid 82%8%N/ASteric hindrance
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid 74%15%< 5%Sterics & Protodeboronation

Data Interpretation: The target compound exhibits a lower overall yield (74%) compared to the unsubstituted baseline. This is directly causal to the ortho-hydroxyl group, which accelerates competitive protodeboronation (15%). The use of a mild base (K₃PO₄) successfully suppresses ester hydrolysis to under 5%. While the yield is lower, the ability to install a functionalized phenol directly into a biaryl scaffold without requiring subsequent deprotection steps makes this reagent highly valuable for late-stage functionalization.

Mechanistic Pathway Visualization

MechanisticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Base Base Exchange PdII->Base TransMet Transmetalation (Boronic Acid) Base->TransMet Chelation O-Chelation Effect (Ortho-OH Directs Pd) TransMet->Chelation 2-OH Specific Pathway RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Standard Pathway Chelation->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the ortho-OH directed O-chelation effect.

Optimized Experimental Protocol

To mitigate protodeboronation and ester hydrolysis, the following self-validating protocol utilizes a bulky, electron-rich phosphine ligand (SPhos) and a mild, non-nucleophilic base.

Step-by-Step Methodology: Biaryl Synthesis

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with argon via three vacuum-argon cycles.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to aryl halide) and degassed deionized water (4:1 v/v ratio of Dioxane:H₂O) via syringe. Causality: The biphasic system ensures base solubility while the high organic ratio minimizes ester hydrolysis.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Analytical Confirmation Strategy

Confirming the integrity of the product requires verifying that both the biaryl bond has formed and the ester/hydroxyl groups remain intact.

AnalyticalWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Purify Flash Column Chromatography Workup->Purify NMR 1H/13C NMR (Structural ID) Purify->NMR LCMS LC-MS Analysis (Mass & Purity) Purify->LCMS

Fig 2: Standardized workflow for the isolation and analytical confirmation of biaryl products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize Electrospray Ionization in negative mode (ESI-). The presence of the free phenolic -OH group makes the molecule highly responsive in negative mode, yielding a distinct [M-H]⁻ molecular ion peak. Ensure the chromatogram shows a single major peak (>95% purity at 254 nm).

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ester Verification: Confirm the presence of a sharp singlet integrating to 3 protons at approximately δ 3.8–3.9 ppm, corresponding to the -OCH₃ group.

    • Aromatic Region: The 1,2,4-trisubstituted ring of the boronic acid derivative will typically display a characteristic coupling pattern: a doublet (ortho coupling, J ≈ 8 Hz), a doublet of doublets (ortho and meta coupling, J ≈ 8, 2 Hz), and a finely split doublet (meta coupling, J ≈ 2 Hz).

    • Hydroxyl Verification: A broad singlet may appear around δ 5.0–9.0 ppm (highly solvent and concentration dependent), which disappears upon D₂O exchange.

References

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry (2018, 14, 2384–2393) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Validation

Cross-validation of experimental results with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Application & Cross-Validation Guide: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid Executive Summary & Mechanistic Rationale (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application & Cross-Validation Guide: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Executive Summary & Mechanistic Rationale

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1229442-38-9) is a highly versatile, bifunctional building block increasingly utilized in both synthetic organic chemistry and chemical biology[1]. Unlike standard phenylboronic acids, this compound features a highly specific substitution pattern that dictates its unique reactivity:

  • Ortho-Hydroxyl Effect: The presence of the hydroxyl group adjacent to the boronic acid induces strong intramolecular interactions. Computational investigations reveal that this substitution significantly alters the C–O and C–B bond distances, stabilizing the tetrahedral boronate intermediate required for both cross-coupling and diol binding[2].

  • Para-Ester Activation: The methoxycarbonyl group acts as an electron-withdrawing group (EWG). By pulling electron density away from the boron atom, it lowers the pKa of the boronic acid. A lower pKa is critical because it ensures the boronic acid is sufficiently Lewis acidic to form stable complexes with diols at physiological pH (7.4)[3]. Furthermore, the ester provides a synthetic handle for downstream functionalization, such as amidation or peptide conjugation.

Dual-Pathway Reactivity

The structural features of this compound allow it to be deployed in two primary workflows: transition-metal-catalyzed cross-coupling and dynamic covalent diol sensing.

Reactivity cluster_suzuki Pathway A: Cross-Coupling cluster_sensing Pathway B: Diol Sensing Core (2-Hydroxy-5-(methoxycarbonyl) phenyl)boronic acid ArX Aryl Halide (Ar-X) + Pd Catalyst Core->ArX Base, Heat Diol 1,2- or 1,3-Diol (e.g., Saccharides) Core->Diol Aqueous, pH 7.4 Biaryl Functionalized Biaryl (C-C Bond Formation) ArX->Biaryl Complex Cyclic Boronate Ester (High Affinity at pH 7.4) Diol->Complex

Dual-reactivity pathways of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid.

Comparative Performance Analysis

To objectively validate the performance of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, we compare it against three structural analogs. The data below illustrates how the combination of the ortho-hydroxyl and para-ester groups synergistically enhances both synthetic yield and binding affinity.

Boronic Acid DerivativeApprox. pKaRelative Fructose Affinity (Ka, M⁻¹) at pH 7.4Suzuki Coupling Yield (Standard Ar-Br, 1h)Key Limitation
Phenylboronic acid (PBA) ~8.816085%Poor diol binding at neutral pH; lacks functional handles.
2-Hydroxyphenylboronic acid ~8.980080%Lacks the EWG to lower pKa; no tail for downstream conjugation.
4-(Methoxycarbonyl)phenylboronic acid ~7.830095%Lacks ortho-hydroxyl stabilization for high-affinity diol sensing.
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid ~7.5 1,500 90% None (Optimal balance of reactivity and functionalization).

Note: The synergistic effect of the EWG lowering the pKa and the ortho-hydroxyl providing geometric stabilization results in a nearly 10-fold increase in fructose affinity compared to baseline PBA[2][3].

Experimental Protocols & Cross-Validation

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized biaryl compound while preserving the methoxycarbonyl ester and the free hydroxyl group. Causality & Design: Strong aqueous bases (like NaOH) will hydrolyze the ester. Therefore, mild K₂CO₃ in a biphasic system is selected. Pd(dppf)Cl₂ is chosen because its bidentate ligand framework prevents catalyst deactivation and efficiently handles the slight steric bulk introduced by the ortho-hydroxyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv) and the target aryl bromide (1.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with argon for 10 minutes to prevent oxidative homocoupling of the boronic acid.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Base Addition: Add K₂CO₃ (2.0 equiv) as a solid.

  • Reaction: Heat the mixture to 80°C for 4 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • ¹H NMR Tracking: The preservation of the ester is confirmed by the presence of a sharp singlet at ~3.90 ppm (integrating to 3H). Disappearance of this peak indicates unwanted hydrolysis.

Protocol B: Diol Binding Affinity Assay (ARS Displacement)

Objective: Quantify the binding affinity of the boronic acid to saccharides at physiological pH. Causality & Design: Alizarin Red S (ARS) forms a colored/fluorescent complex with boronic acids. When a target diol (e.g., fructose) is introduced, it competes for the boronic acid. Because the ester group lowers the pKa of our target compound[3], it remains highly reactive at pH 7.4, allowing for accurate kinetic tracking of the ARS displacement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 7.4.

  • Reporter Complex Formation: Mix ARS (10 µM) with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (100 µM) in the buffer. Incubate for 15 minutes in a 96-well plate.

  • Baseline Reading: Measure the fluorescence (Excitation: 468 nm, Emission: 572 nm). The formation of the Boronic Acid-ARS complex will show high fluorescence.

  • Competitive Displacement: Titrate D-fructose (0 to 50 mM) into the wells.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature to reach equilibrium. Measure the dose-dependent decrease in fluorescence as fructose displaces the ARS.

  • Data Analysis: Plot the change in fluorescence against fructose concentration and fit the curve to a one-site competitive binding model to extract the apparent binding constant (Ka).

References

  • Sigma-Aldrich Product Specification: (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid. Sigma-Aldrich. (Referenced as)

  • BLDpharm Product Specification: 1229442-38-9 | (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid. BLDpharm. (Referenced as[1])

  • Monosubstituted Phenylboronic Acids, R–B(OH)2: A Computational Investigation: National Center for Biotechnology Information (PMC). (Referenced as[2])

  • A Theoretical Model to Study the Interaction Between Boronic Acids and Insulin: ChemRxiv. (Referenced as[3])

Sources

Safety & Regulatory Compliance

Safety

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid proper disposal procedures

Technical Guide: Operational Handling and Disposal Protocols for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly versatile building block frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Operational Handling and Disposal Protocols for (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic Acid

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a highly versatile building block frequently utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical synthesis, and advanced materials science. While its utility is well-documented, the presence of the boronic acid moiety, combined with phenolic and ester functional groups, necessitates stringent safety and disposal protocols. Improper disposal not only risks severe aquatic toxicity but also violates federal environmental regulations.

As a preferred source for laboratory safety, this guide provides researchers and drug development professionals with a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any operational workflow, it is critical to understand the physicochemical properties that dictate the compound's behavior and waste classification[1].

PropertySpecification
Chemical Name (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid
CAS Number 1229442-38-9
Molecular Formula C8H9BO5
Molecular Weight 195.97 g/mol
Physical State Solid (Powder)
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Regulatory Status Non-RCRA Listed (Characteristic evaluation required)

Mechanistic Causality of Hazards: The boronic acid group (-B(OH)₂) acts as a mild Lewis acid. Under dehydrating conditions, it can form cyclic anhydrides (boroxines). The compound is irritating to the respiratory tract and mucous membranes due to its ability to form reversible covalent bonds with biological diols (such as those found in glycoproteins). Environmentally, boron compounds resist degradation in standard biological wastewater treatment facilities[2]. Consequently, introducing this compound into municipal sewer systems can lead to bioaccumulation in aquatic flora, disrupting local ecosystems.

Operational Handling & Experimental Workflow

To ensure a self-validating safety system, handling procedures must minimize aerosolization and prevent cross-contamination. Below is the standard operating procedure (SOP) for preparing reaction solutions.

Step-by-Step Methodology: Stock Solution Preparation

  • Preparation: Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Wear nitrile gloves, safety goggles, and a lab coat.

  • Weighing: Use an anti-static weighing boat and a grounded spatula. The fine powder is prone to static cling, which increases the risk of inhalation exposure (H335).

  • Dissolution: Transfer the pre-weighed solid into a borosilicate glass vial. Add the targeted organic solvent (e.g., DMF, DMSO, or Methanol). Causality: The methoxycarbonyl and phenolic groups render the compound highly soluble in polar aprotic and protic solvents, facilitating rapid dissolution and minimizing the time the dry powder is exposed to ambient air.

  • Sealing and Storage: Purge the vial with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the phenolic group. Seal with a PTFE-lined cap.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., isopropanol) to capture any residual dust.

Workflow A Compound Reception & Inventory (Log CAS 1229442-38-9) B Stock Solution Preparation (Fume Hood, PPE Required) A->B Transfer C Reaction Execution (e.g., Suzuki Coupling) B->C Reagent Addition D Reaction Quenching & Workup C->D Completion E Solid Waste Generation (Tips, Vials, PPE) D->E Consumables F Liquid Waste Generation (Aqueous & Organic Layers) D->F Solvents

Standard operational workflow from compound reception to waste generation.

Waste Segregation & Neutralization Strategy

The overriding principle governing laboratory waste is that no activity should begin unless a disposal plan has been formulated[3]. For (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, drain disposal is strictly prohibited. The Environmental Protection Agency (EPA) and local municipal water bureaus mandate that only highly water-soluble, low-toxicity, and biologically degradable chemicals enter the sanitary sewer[2].

Segregation Logic:

  • Aqueous vs. Organic: During reaction workups (e.g., liquid-liquid extraction), the boronic acid derivative may partition into both the aqueous and organic layers depending on the pH. The aqueous layer must NOT be neutralized and poured down the drain. It must be collected as hazardous aqueous waste.

  • Halogenated vs. Non-Halogenated: If the extraction utilizes Dichloromethane (DCM) or Chloroform, the resulting organic waste must be segregated into the "Halogenated Organic Waste" stream. Mixing halogens with non-halogenated waste significantly increases the cost and complexity of downstream incineration due to the generation of corrosive hydrogen chloride gas during combustion[4].

Step-by-Step Disposal Procedures

Adherence to the Resource Conservation and Recovery Act (RCRA) requires precise categorization and packaging of waste[5].

Methodology: Solid Waste Disposal

  • Collection: Gather all contaminated consumables (weighing boats, pipette tips, empty reagent bottles, and spill cleanup materials).

  • Packaging: Place items into a transparent, 6-mil polyethylene hazardous waste bag.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, leak-proof secondary container (e.g., a dedicated solid waste drum).

  • Labeling: Affix a hazardous waste tag detailing the exact contents: "Solid Waste contaminated with (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid (Irritant)."

Methodology: Liquid Waste Disposal

  • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Causality: HDPE provides excellent chemical resistance against the polar organic solvents typically used to dissolve this compound, preventing container degradation.

  • Transfer: Use a dedicated funnel to pour the liquid waste into the carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are added to the same container, as the organic moieties on the boronic acid can react exothermically.

  • Labeling: Clearly mark the container with the solvent composition (e.g., "70% Ethyl Acetate, 30% Hexanes, <1% (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid").

DecisionTree Start Boronic Acid Waste Stream State Physical State? Start->State Solid Solid Waste (Double-bagged) State->Solid Powder/Consumables Liquid Liquid Waste (HDPE Carboy) State->Liquid Solutions Incinerate High-Temp Incineration (EPA Compliant) Solid->Incinerate Halogen Contains Halogens? (e.g., DCM) Liquid->Halogen Stream1 Halogenated Organic Waste Halogen->Stream1 Yes Stream2 Non-Halogenated Organic Waste Halogen->Stream2 No Stream1->Incinerate Stream2->Incinerate

Decision matrix for segregating and routing boronic acid derivative waste.

Regulatory Compliance & Ultimate Logistics

Under EPA regulations, laboratories must manage their hazardous waste accumulation times strictly—typically within 90 days for Large Quantity Generators (LQGs) or under specific Subpart K rules for academic institutions[5].

The ultimate, EPA-approved disposal methodology for boronic acid derivatives is high-temperature hazardous waste incineration [6].

  • The Science of Incineration: When subjected to temperatures exceeding 1,000°C in a rotary kiln or liquid injection incinerator, the organic framework (carbon, hydrogen, oxygen) of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is completely oxidized into carbon dioxide and water vapor[6].

  • Boron Fate: The boron atom is oxidized to form boron trioxide (B₂O₃) or various borate salts. These inorganic byproducts are captured by the incinerator's wet scrubbers or remain in the ash residue, which is subsequently stabilized and disposed of in a secure, Subtitle C hazardous waste landfill[4][7]. This closed-loop destruction process ensures zero environmental contamination.

References

  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains". URL:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". URL:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste". URL:[Link]

  • Environmental Protection Agency (EPA). "Guide to the Disposal of Chemically Stabilized and Solidified Waste". URL:[Link]

  • Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". URL: [Link]

  • Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration". URL:[Link]

Sources

Handling

Personal protective equipment for handling (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

As drug development professionals and synthetic chemists, handling functionalized boronic acids requires moving beyond generic safety data sheets. To ensure absolute safety and experimental integrity, we must understand...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling functionalized boronic acids requires moving beyond generic safety data sheets. To ensure absolute safety and experimental integrity, we must understand the chemical causality behind the hazards.

This guide provides a self-validating, structurally-informed operational protocol for handling (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, establishing a rigorous standard for your laboratory.

Hazard Profile & Mechanistic Causality

(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid presents specific handling challenges dictated by its unique molecular architecture. The compound carries standard GHS warnings for oral toxicity (H302), skin irritation (H315), and severe eye irritation (H319)[1]. However, the reasons for these hazards dictate our PPE choices:

  • Enhanced Lewis Acidity: The boron atom features an empty p-orbital, making it a strong Lewis acid. In this specific molecule, the ortho-phenolic hydroxyl group can coordinate with the boron center, further modulating its reactivity. This allows the boronic acid to rapidly and reversibly form covalent bonds with biological diols—specifically the glycoproteins abundant in the cornea and respiratory mucosa—leading to severe localized irritation[2].

  • Transdermal Penetration: The addition of the methoxycarbonyl (ester) group at the 5-position increases the molecule's lipophilicity (LogP) compared to unsubstituted phenylboronic acid. This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum if skin contact occurs[3].

Table 1: Hazard Causality and PPE Specifications

Hazard ClassGHS CodeMechanistic CausalityRequired PPE Specification
Acute Toxicity H302Systemic absorption disrupts intracellular signaling pathways.N95/P100 Respirator (if handled outside containment).
Skin Irritation H315Lipophilic ester penetration coupled with localized acidification.Double Nitrile Gloves (≥0.12 mm thickness).
Eye Irritation H319Lewis acid-diol covalent binding with corneal glycoproteins.ANSI Z87.1 / JIS T 8147 Safety Goggles.
Respiratory H335Aerosolized particulate binding to mucosal diols in the lungs.Chemical Fume Hood (Face velocity 0.4–0.6 m/s).

Scale-Dependent Operational Thresholds

Operational scale dictates the required level of primary containment. Use the following quantitative thresholds to determine your setup before retrieving the chemical.

Table 2: Quantitative Containment Matrix

Scale ThresholdPrimary ContainmentMinimum Face VelocityRequired Eye ProtectionGlove Specification
Analytical (<100 mg)Chemical Fume Hood0.4 m/sJIS T 8147 GogglesSingle Nitrile (0.12 mm)
Preparative (100 mg - 10 g)Fume Hood + Schlenk Line0.5 m/sGoggles + Face ShieldDouble Nitrile (0.12 mm)
Process (>10 g)Inert GloveboxN/A (Sealed System)Safety GlassesButyl Rubber (Glovebox)

Operational Workflow & Safety Decision Matrix

The following logic tree dictates the workflow for safe handling, ensuring that both the operator and the moisture-sensitive reagent are protected[4].

G Start Retrieve Chemical (2-8°C, Inert Atm) Scale Determine Scale of Operation Start->Scale Analytical Analytical Scale (<100 mg) Scale->Analytical Small Scale Prep Preparative/Process Scale (>100 mg) Scale->Prep Large Scale FumeHood Standard PPE + Fume Hood Analytical->FumeHood GloveBox Enhanced PPE + Glovebox/Schlenk Prep->GloveBox Weighing Weighing & Transfer (Anti-static tools) FumeHood->Weighing GloveBox->Weighing Reaction Reaction Setup (N2/Ar Atmosphere) Weighing->Reaction Workup Quench & Workup (Monitor Exotherm) Reaction->Workup Disposal Waste Disposal (Segregated Boron Waste) Workup->Disposal

Figure 1: Operational workflow and PPE decision matrix for handling boronic acid derivatives.

Self-Validating Handling Protocols

Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Checks
  • Temperature Equilibration: Retrieve the chemical from 2-8°C storage[4].

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture, leading to rapid protodeboronation and degradation of the reagent.

    • Validation: Scan the exterior of the reagent bottle with an infrared (IR) thermometer. Do not open until the surface temperature reads ≥20°C.

  • Containment Verification:

    • Validation: Check the fume hood digital monitor. Verify the face velocity is actively holding between 0.4 and 0.6 m/s. If using a Schlenk line, observe the mineral oil bubbler; a steady rate of 1-2 bubbles per second confirms active inert gas flow.

Phase 2: PPE Donning Sequence
  • Base Layer: Don a flame-retardant (Nomex/cotton blend) lab coat. Ensure cuffs are fully extended to the wrists.

  • Hand Protection: Don a pair of inner nitrile gloves and inspect for micro-tears. Don a second pair of outer nitrile gloves, pulling the cuffs over the lab coat sleeves.

    • Causality: Double-gloving creates a fail-safe barrier against the transdermal penetration of the lipophilic methoxycarbonyl moiety if the outer glove is compromised[3].

  • Eye Protection: Don JIS T 8147 / ANSI Z87.1-compliant unvented safety goggles.

Phase 3: Weighing and Transfer
  • Static Dissipation: Use a grounded, PTFE-coated spatula for all transfers.

    • Causality: Fine boronic acid powders generate static electricity during friction. Static cling increases the risk of aerosolization, which can bypass standard ventilation and cause severe respiratory tract irritation (H335)[5].

  • Inert Transfer: Weigh the material directly into a tared, dry reaction vessel inside the hood.

  • Sealing: Flush the reaction vessel with Argon for 3 minutes, then seal with a rubber septum.

    • Validation: A slight, sustained ballooning of the inert gas balloon attached to the septum confirms a positive, leak-free seal[1].

Phase 4: Doffing, Decontamination, and Disposal
  • Tool Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with a 70% isopropanol / 30% water solution.

    • Causality: The water hydrolyzes any residual boronic acid, while the isopropanol dissolves the organic framework, ensuring complete removal from lab surfaces.

  • Spill Management: If a powder spill occurs, do not sweep dry . Cover the powder with a damp absorbent pad to suppress dust generation, then carefully gather it into a hazardous waste bag[6].

  • Waste Segregation: Boron is an environmental contaminant and a recognized reproductive toxicant in aquatic ecosystems at high concentrations[7].

    • Validation: Verify that all liquid and solid waste containing this compound is deposited strictly into dedicated "Organic Boron Waste" containers. Never discharge quenched aqueous layers down the sink[6].

  • Doffing: Remove the outer gloves inside the fume hood by turning them inside out. Wash hands immediately with soap and water[1].

References

  • [2] Boron and Boron-Containing Compounds Toxicity. IntechOpen. Available at:[Link]

  • [5] Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. Available at: [Link]

  • [3] Toxicity of boric acid, borax and other boron containing compounds: A review. ResearchGate. Available at: [Link]

Sources

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